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3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Documentation Hub

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  • Product: 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
  • CAS: 866768-15-2

Core Science & Biosynthesis

Foundational

Investigating the In Vitro Mechanism of Action of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid: A Framework for Interrogating PPARγ Agonism

Abstract This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, hereafter referred to as "Test Compound." In the absence of existing biological data, a hypothesis-driven approach based on structural analysis is essential. The compound's benzoic acid core, coupled with its lipophilic moieties, suggests a potential interaction with nuclear receptors. This guide will proceed with the testable hypothesis that the Test Compound is an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a pivotal regulator of metabolism and a validated drug target. We present a tiered, self-validating experimental workflow, moving from initial target engagement to functional cellular activity and downstream gene expression analysis. Each section provides not only the detailed protocol but also the scientific rationale underpinning the experimental design, ensuring a robust and logical investigation.

Introduction: Structural Rationale for a PPARγ Hypothesis

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a master role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] Its natural ligands are often fatty acids, and synthetic agonists, such as the thiazolidinedione (TZD) class of drugs, are used to treat type 2 diabetes.[4][5]

The structure of the Test Compound, 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, contains key pharmacophoric features that make PPARγ a plausible biological target:

  • Acidic Head Group: The terminal carboxylic acid provides a crucial anchor point, capable of forming ionic bonds or hydrogen bonds with key residues in the PPARγ ligand-binding pocket, mimicking the interaction of endogenous fatty acid ligands.

  • Lipophilic Tail: The substituted phenyl ring and the ethoxy-ester side chain create a hydrophobic body that can occupy the large, flexible ligand-binding pocket of PPARγ.

Therefore, we hypothesize that the Test Compound binds to and activates PPARγ, initiating the downstream transcriptional events associated with PPARγ signaling. The following experimental plan is designed to rigorously test this hypothesis in vitro.

Tier 1: Primary Target Engagement via Competitive Binding Assay

The first and most critical question is whether the Test Compound physically interacts with PPARγ. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a sensitive, high-throughput method to quantify this interaction.[6][7][8]

Principle of the TR-FRET Assay: This assay measures the ability of the Test Compound to displace a known fluorescently-labeled PPARγ ligand (tracer) from the PPARγ Ligand-Binding Domain (LBD). The PPARγ-LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. When the fluorescent tracer is bound to the LBD, the donor and acceptor are in close proximity, allowing energy transfer and a high FRET signal. A competing compound will displace the tracer, separating the donor and acceptor, leading to a decrease in the FRET signal.[6][7][9]

Experimental Protocol: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

This protocol is adapted from commercially available kits.[7][10][11]

  • Reagent Preparation:

    • Prepare a serial dilution of the Test Compound in DMSO, followed by a 1:100 dilution in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

    • Prepare a positive control (e.g., Rosiglitazone) and a negative control (DMSO vehicle).[12]

    • Prepare the PPARγ-LBD/Tb-anti-GST antibody mix and the Fluormone™ Pan-PPAR Green tracer solution according to the manufacturer's protocol.[6][7]

  • Assay Procedure (384-well format):

    • To the appropriate wells of a low-volume black 384-well plate, add 2 µL of the diluted Test Compound, positive control, or vehicle control.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Add 10 µL of the PPARγ-LBD/antibody solution to all wells.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (520 nm / 495 nm).

    • Plot the Emission Ratio against the log concentration of the Test Compound and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).

Data Presentation and Interpretation

The results should be summarized in a table. A low IC50 value indicates high binding affinity.

CompoundIC50 (nM)
Test CompoundHypothetical Value: 850
Rosiglitazone (Control)45

A definitive, dose-dependent decrease in the TR-FRET signal resulting in a calculable IC50 provides the first piece of evidence for direct binding to PPARγ.

Tier 2: Functional Receptor Activation via Cell-Based Reporter Assay

Demonstrating binding is necessary but not sufficient. The next step is to determine if this binding event leads to a functional response—the activation of the receptor's transcriptional machinery. A luciferase reporter assay is the gold standard for this purpose.[12][13][14]

Principle of the Reporter Assay: This assay utilizes a host cell line (e.g., HEK293) engineered to express two components: the human PPARγ protein and a reporter plasmid.[15] The reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of the PPAR Response Element (PPRE).[1] If the Test Compound is an agonist, it will bind to PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to the PPREs and drives the expression of luciferase.[1][4] The amount of light produced upon addition of a substrate is directly proportional to the level of PPARγ activation.[14]

Experimental Workflow: PPARγ-GAL4 Luciferase Reporter Assay

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition P1 Seed Reporter Cells (HEK293-PPARγ-GAL4) E1 Treat cells with compounds P1->E1 P2 Prepare Compound Dilutions (Test Compound & Rosiglitazone) P2->E1 E2 Incubate for 24 hours E1->E2 E3 Lyse cells and add luciferase substrate E2->E3 D1 Measure Luminescence (RLU) E3->D1 D2 Normalize data and plot dose-response curve D1->D2 D3 Calculate EC50 D2->D3

Caption: Workflow for the PPARγ cell-based reporter assay.

Experimental Protocol

This protocol is based on commercially available reporter assay systems.[12][13][15]

  • Cell Plating:

    • Using a white, clear-bottom 96-well plate, seed the PPARγ reporter cells (e.g., INDIGO Biosciences or BPS Bioscience) at the density recommended by the manufacturer in the provided assay medium.[12][15]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound and a positive control (Rosiglitazone) in the appropriate medium.

    • Remove the seeding medium from the cells and add the compound dilutions. Include a vehicle-only control.

    • Incubate for 24 hours.

  • Luminescence Detection:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • After a 10-minute incubation, measure the luminescence using a plate luminometer.

Data Presentation and Interpretation

Calculate the fold activation relative to the vehicle control and plot against the log concentration of the compound. Fit the data to determine the EC50 (the concentration that produces 50% of the maximal response).

CompoundEC50 (nM)Max Fold Activation
Test CompoundHypothetical Value: 12008.5
Rosiglitazone (Control)5015.0

A dose-dependent increase in luciferase activity demonstrates that the Test Compound not only binds but also functionally activates the PPARγ transcriptional complex.

Tier 3: Downstream Target Gene Expression in a Physiologically Relevant Cell Model

The final validation step is to confirm that the Test Compound can induce the expression of endogenous PPARγ target genes in a biologically relevant cell type. The 3T3-L1 pre-adipocyte cell line is a classic model for this purpose, as PPARγ is the master regulator of its differentiation into mature adipocytes.[16][17][18]

Principle of the qPCR Assay: Upon activation by an agonist, PPARγ drives the transcription of genes involved in adipogenesis and lipid metabolism, such as Fatty Acid Binding Protein 4 (FABP4) and CD36.[19][20] By treating 3T3-L1 cells with the Test Compound, extracting the mRNA, and performing quantitative real-time PCR (qPCR), we can measure changes in the expression levels of these target genes.[21]

Signaling Pathway: Ligand-Activated PPARγ

G cluster_cyto Cytoplasm / Nucleus cluster_nuc Nucleus (DNA) Ligand Test Compound PPAR PPARγ Ligand->PPAR Binds Complex PPARγ-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to Genes Target Gene Transcription (e.g., FABP4, CD36) PPRE->Genes Activates

Caption: Simplified PPARγ signaling pathway leading to gene transcription.

Experimental Protocol: qPCR Analysis of Target Gene Expression
  • Cell Culture and Treatment:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% calf serum.[22]

    • Seed cells and grow to confluency. Two days post-confluency, switch to a differentiation medium (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin).[16][23]

    • Treat the cells with various concentrations of the Test Compound, Rosiglitazone (positive control), or vehicle (DMSO) for 48-72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (FABP4, CD36) and a housekeeping gene (GAPDH or Actb).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

Data Presentation and Interpretation

Present the data as a bar chart showing the fold change in gene expression.

TreatmentFABP4 mRNA Fold ChangeCD36 mRNA Fold Change
Vehicle1.01.0
Test Compound (1 µM)Hypothetical Value: 6.2Hypothetical Value: 4.8
Rosiglitazone (1 µM)12.59.7

A significant, dose-dependent upregulation of known PPARγ target genes provides the strongest evidence that the Test Compound functions as a PPARγ agonist in a physiologically relevant context.

Conclusion and Synthesis

This three-tiered approach provides a robust, self-validating framework for determining the in vitro mechanism of action of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

  • Tier 1 (TR-FRET) answers: "Does it bind?"

  • Tier 2 (Reporter Assay) answers: "Does binding cause transcriptional activation?"

  • Tier 3 (qPCR) answers: "Does it work on endogenous genes in a relevant cell model?"

If all three experiments yield positive results, it provides a strong, cohesive body of evidence to conclude that the Test Compound is a direct agonist of PPARγ. This foundational data is critical for guiding further drug development efforts, including selectivity profiling against other PPAR isoforms (α and δ) and subsequent in vivo studies.

References

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. Retrieved March 19, 2026, from [Link]

  • Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved March 19, 2026, from [Link]

  • TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. (n.d.). Creative BioMart. Retrieved March 19, 2026, from [Link]

  • Finck, B. N. (2016). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Cell Metabolism, 24(3), 369-377. Retrieved March 19, 2026, from [Link]

  • A Detailed Guide to 3T3-L1 Adipogenic Differentiation. (2025, January 16). Procell. Retrieved March 19, 2026, from [Link]

  • Peroxisome Proliferator Activated Receptor Gamma Pathway. (2026, January 11). Massive Bio. Retrieved March 19, 2026, from [Link]

  • Li, A. P. (2010). Current in vitro high throughput screening approaches to assess nuclear receptor activation. Drug Metabolism Letters, 4(4), 198-204. Retrieved March 19, 2026, from [Link]

  • Villapol, S. (2018). Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair. Journal of Neuroinflammation, 15(1), 321. Retrieved March 19, 2026, from [Link]

  • Nuclear Hormone Receptor (NHR) In Vitro Assays and Profiling Solutions. (n.d.). Eurofins Discovery. Retrieved March 19, 2026, from [Link]

  • Luciferase reporter assay of PPARγ activation in Cos-7 cells. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Barone, M., et al. (2026, March 2). Peroxisome proliferator-activated receptor gamma signaling in human sperm physiology. Reproductive Biology and Endocrinology. Retrieved March 19, 2026, from [Link]

  • PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved March 19, 2026, from [Link]

  • Bovee, T. F., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Toxicology in Vitro, 25(5), 1077-1085. Retrieved March 19, 2026, from [Link]

  • PPAR signaling pathway. (n.d.). Cusabio. Retrieved March 19, 2026, from [Link]

  • RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). (n.d.). Methods in Molecular Biology. Retrieved March 19, 2026, from [Link]

  • In vitro Cell-based Transactivation Assays of Nuclear Receptors and AhR. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Lefterova, M. I., et al. (2010). Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages. Molecular and Cellular Biology, 30(9), 2078–2089. Retrieved March 19, 2026, from [Link]

  • Indigo Biosciences Nuclear Receptor. (n.d.). IIVS.org. Retrieved March 19, 2026, from [Link]

  • Leong, H., et al. (2008). Novel PPAR-gamma agonists identified from a natural product library: a virtual screening, induced-fit docking and biological assay study. Journal of Medicinal Chemistry, 51(2), 269-73. Retrieved March 19, 2026, from [Link]

  • Identification of novel PPARgamma target genes in primary human adipocytes. (2006, March 15). Obesity. Retrieved March 19, 2026, from [Link]

  • Determination of PPARγ Activity in Adipose Tissue and Spleen. (2013). Journal of Pharmacological and Toxicological Methods. Retrieved March 19, 2026, from [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. (2012). PLoS ONE, 7(11), e48797. Retrieved March 19, 2026, from [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved March 19, 2026, from [Link]

  • QPCR measurement of adipogenesis markers – A, PREF1; B, PPARγ; and C,... (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, outlines robust experimental protocols for data acquisition, and provides insights into the structural characterization of this molecule.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or complex molecule such as 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, a thorough analysis of its ¹H and ¹³C NMR spectra is paramount for structural verification and purity assessment.

This guide will delve into the predicted spectral features of the title compound, offering a rationale for the expected chemical shifts and coupling patterns based on fundamental principles of NMR theory. Furthermore, it will lay out a standardized experimental workflow for acquiring high-quality NMR data, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Predicted NMR Data

The structure of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, with its substituted aromatic ring and flexible side chains, gives rise to a distinct set of signals in its NMR spectra.

Figure 1: Molecular Structure of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the two ethoxy groups and the carboxylic acid.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~13.0 - 10.0Singlet (broad)1H-COOH
~7.5 - 7.3Singlet1H-Ar-H
~7.2 - 7.0Singlet1H-Ar-H
~4.8 - 4.6Singlet2H-O-CH ₂-COO
~4.3 - 4.1Quartet2H~7.0O-CH ₂-CH₃ (ester)
~4.2 - 4.0Quartet2H~7.0O-CH ₂-CH₃ (ether)
~1.5 - 1.3Triplet3H~7.0O-CH₂-CH ₃ (ester)
~1.4 - 1.2Triplet3H~7.0O-CH₂-CH ₃ (ether)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~170 - 165C OOH
~168 - 164C =O (ester)
~158 - 154Ar-C -O (ether)
~155 - 151Ar-C -O (ester side chain)
~138 - 134Ar-C -Cl
~130 - 126Ar-C -COOH
~118 - 114Ar-C H
~115 - 111Ar-C H
~70 - 66O-C H₂-COO
~65 - 61O-C H₂-CH₃ (ester)
~64 - 60O-C H₂-CH₃ (ether)
~15 - 13O-CH₂-C H₃ (ester)
~14 - 12O-CH₂-C H₃ (ether)

Interpretation of Predicted Spectra

The predicted chemical shifts are based on the electronic effects of the substituents on the benzoic acid core.

  • Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the substitution pattern, which minimizes proton-proton coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups, and the electron-donating nature of the ethoxy and ethoxy-oxoethoxy groups.

  • Ethoxy Groups: The two ethoxy groups will each exhibit a quartet and a triplet pattern, characteristic of an ethyl group. The chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons will differ slightly due to their different chemical environments (ether vs. ester linkage).

  • Methylene Protons of the Ester Linkage: The singlet at ~4.8 - 4.6 ppm is assigned to the methylene protons of the -O-CH₂-COO- moiety. These protons are deshielded due to the adjacent oxygen and carbonyl group.

  • Carboxylic Acid Proton: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substituents. The carbons attached to oxygen atoms (C-O) will be the most downfield, while the protonated carbons (C-H) will be more upfield.

  • Carbonyl Carbons: The carboxylic acid and ester carbonyl carbons are expected to appear at the most downfield region of the spectrum, typically between 165 and 170 ppm.

Experimental Protocols for NMR Data Acquisition and Analysis

To obtain high-quality experimental data that can be confidently compared to the predicted spectra, the following protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize instrument Insert into NMR Spectrometer homogenize->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire Spectra (¹H and ¹³C) setup->acquire processing Fourier Transform & Phase Correction acquire->processing referencing Reference to TMS processing->referencing integration Integrate ¹H Signals referencing->integration assignment Assign Signals integration->assignment

Figure 2: Experimental Workflow for NMR Analysis.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.[1]

    • Pulse Angle: 30-45 degrees.

  • Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

  • Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data and known chemical shift ranges.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. The detailed interpretation of the predicted spectra, coupled with the robust experimental protocols, serves as a valuable resource for researchers involved in the synthesis and characterization of this and structurally related compounds. The application of these methodologies will enable the unambiguous confirmation of the molecular structure and facilitate further research and development activities.

References

  • Template for Electronic Submission to ACS Journals - IRIS-AperTO. (n.d.). Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved from [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2025, August 31). Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. (n.d.). Retrieved from [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019). (n.d.). Retrieved from [Link]

  • 3-chloro-5-ethoxy-4-propoxybenzoic acid (C12H15ClO4) - PubChemLite. (n.d.). Retrieved from [Link]

  • 3-chloro-5-ethoxy-4-hydroxybenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (2025, January 28). Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles - TSI Journals. (2010, October 20). Retrieved from [Link]

  • estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols - sibran.ru. (n.d.). Retrieved from [Link]

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Foundational

A Technical Guide to the Pharmacokinetic Profiling of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid Derivatives

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery The journey of a novel chemical entity from a promising hit to a clinically effective drug is fraught with challenges. A significant proportion of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinically effective drug is fraught with challenges. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties.[1][2] Pharmacokinetics (PK), the study of how an organism affects a drug, is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[3] Understanding the ADME profile of a drug candidate series, such as the 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid derivatives, is not merely a regulatory requirement but a foundational pillar of modern, model-informed drug development.[4] Early and accurate characterization of these properties allows for the rational design and selection of molecules with a higher probability of success, thereby de-risking lengthy and expensive development programs.[5]

This guide provides a comprehensive, technically-grounded framework for the integrated pharmacokinetic profiling of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to build a holistic understanding of a compound's journey through the body, enabling data-driven decisions to optimize for a successful clinical candidate.

The Foundation: Physicochemical Properties and Their PK Implications

The intrinsic physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior.[6][7] Before embarking on complex biological assays, a thorough in silico and experimental characterization of the lead compound and its analogs is essential. This proactive approach allows for the early identification of potential liabilities and informs the design of subsequent ADME studies.

Key physicochemical parameters for the 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid series include:

  • Lipophilicity (LogP/LogD): This parameter, reflecting a molecule's affinity for lipid versus aqueous environments, is a critical predictor of absorption, membrane permeability, and plasma protein binding.[8] An optimal balance is crucial; excessive lipophilicity can lead to poor solubility and non-specific binding, while high hydrophilicity may hinder membrane traversal.[8]

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug development. It is critical to measure solubility at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to predict behavior in the gastrointestinal tract and blood.

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH.[7] Since the non-ionized form of a drug more readily crosses biological membranes, understanding the pKa is vital for predicting absorption in the varying pH environments of the gut and its distribution into tissues.[9]

  • Molecular Weight (MW) and Polar Surface Area (PSA): These properties influence a molecule's ability to diffuse across membranes. Following guidelines like Lipinski's Rule of Five provides a valuable framework for assessing "drug-likeness" and the potential for good oral bioavailability.[10]

Table 1: Illustrative Physicochemical Data for a Hypothetical Derivative

ParameterValueImplication for Pharmacokinetics
Molecular Weight 316.7 g/mol Compliant with drug-like properties.
LogP 2.8Moderate lipophilicity, suggesting a balance between solubility and permeability.
Aqueous Solubility (pH 7.4) 50 µg/mLMay require formulation strategies to ensure adequate absorption.
pKa (acidic) 4.2Primarily ionized at intestinal and blood pH, potentially impacting absorption and distribution.
Polar Surface Area (PSA) 82 ŲWithin the range associated with good cell permeability.

In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro assays are the workhorse of early ADME profiling, providing rapid, cost-effective, and mechanistic insights into a compound's likely fate in the body.[11] These assays are crucial for identifying metabolic liabilities, predicting clearance, and assessing the potential for drug-drug interactions (DDI).

Workflow for In Vitro Pharmacokinetic Assessment

G cluster_0 In Vitro ADME Profiling Physicochemical\nCharacterization Physicochemical Characterization Metabolic Stability\n(Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Physicochemical\nCharacterization->Metabolic Stability\n(Microsomes, Hepatocytes) Input CYP450\nInhibition CYP450 Inhibition Metabolic Stability\n(Microsomes, Hepatocytes)->CYP450\nInhibition Identifies Liabilities Plasma Protein\nBinding Plasma Protein Binding CYP450\nInhibition->Plasma Protein\nBinding Informs DDI Risk Permeability\n(Caco-2) Permeability (Caco-2) Plasma Protein\nBinding->Permeability\n(Caco-2) Impacts Free Drug Concentration In Vivo PK\nPrediction In Vivo PK Prediction Permeability\n(Caco-2)->In Vivo PK\nPrediction Predicts Absorption

Caption: A streamlined workflow for in vitro ADME profiling.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays are fundamental for estimating how quickly a compound will be cleared from the body, a key determinant of its half-life and dosing regimen.[12] The primary sites of drug metabolism are the liver enzymes, and in vitro systems using liver components are the gold standard for these predictions.[13]

  • Liver Microsomal Stability Assay: This is often the first-line screen. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[12] This assay is excellent for identifying compounds that are rapidly metabolized by CYPs.

  • Hepatocyte Stability Assay: For a more comprehensive picture, primary hepatocytes are used. These intact liver cells contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) as well as active transporters, offering a more physiologically relevant system.[14] This model is particularly important if microsomal metabolism is low, suggesting other clearance pathways may be dominant.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15]

  • Cofactor Addition: Prepare a solution of the key cofactor, NADPH, in phosphate buffer.

  • Incubation: Pre-warm the HLM suspension and test compound solution (final concentration, e.g., 1 µM) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution to the HLM-compound mixture. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted versus time. The slope of the natural log of this plot gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[13]

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing potentially toxic elevations in plasma concentration.[16] It is a regulatory requirement to assess the potential of new drug candidates to inhibit major CYP isoforms.[17]

  • Rationale: The 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid derivatives are incubated with human liver microsomes and a panel of CYP isoform-specific probe substrates.[18] A reduction in the formation of the substrate's metabolite indicates inhibition of that specific CYP enzyme.

  • Protocol Overview: A cocktail of probe substrates for major CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with HLMs in the presence of varying concentrations of the test compound.[17] The reaction is initiated with NADPH and quenched after a set time. The formation of metabolites is quantified by LC-MS/MS.

  • Data Interpretation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined. If the IC50 value is low, further studies to determine the inhibition constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive) are warranted to assess clinical relevance.[19]

Plasma Protein Binding (PPB): Understanding Drug Distribution

Once absorbed, drugs circulate in the bloodstream, where they can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[9] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[20] High plasma protein binding can limit efficacy and affect clearance.

  • Experimental Approach: Equilibrium dialysis is the most widely used technique.[21] In this method, a semipermeable membrane separates a plasma-containing compartment from a buffer compartment. The test compound is added to the plasma side, and the system is allowed to reach equilibrium. The free drug will diffuse across the membrane into the buffer until its concentration is equal on both sides.

  • Protocol Overview:

    • A test compound is added to blank plasma from the target species (e.g., human, rat).

    • This plasma is loaded into one side of an equilibrium dialysis device (e.g., a RED device), with dialysis buffer on the other side.[22]

    • The device is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

    • Samples are taken from both the plasma and buffer compartments.

    • The concentrations of the compound in both compartments are measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

Permeability: Predicting Oral Absorption

For an orally administered drug to be effective, it must pass through the intestinal epithelial barrier to reach the systemic circulation. In vitro permeability assays are used to predict this absorption process.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from a human colon adenocarcinoma, is the industry standard.[23] When cultured on a semi-permeable membrane, these cells differentiate to form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[24]

  • Assay Principle: The permeability of a compound is assessed by measuring its transport across the Caco-2 monolayer in two directions: from the apical (A) side (representing the intestinal lumen) to the basolateral (B) side (representing the blood), and vice versa (B to A).

  • Protocol Overview:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated, confluent monolayer.[25]

    • The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[23]

    • The test compound is added to either the apical or basolateral chamber.

    • At various time points, samples are taken from the receiver chamber and analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.[23]

  • Data Interpretation: A high A-to-B Papp value is predictive of good in vivo absorption. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 suggests the compound is a substrate for efflux transporters (like P-glycoprotein), which can limit oral bioavailability.[25]

In Vivo Pharmacokinetic Studies: The Whole-Body Context

While in vitro studies provide crucial mechanistic data, in vivo studies in animal models are essential to understand how these individual parameters integrate to determine the overall pharmacokinetic profile of a drug.[26] Rodent models, such as rats, are typically used for initial in vivo PK assessments.[27]

Workflow for In Vivo Pharmacokinetic Studies

G cluster_1 In Vivo PK Study Dosing (IV & PO) Dosing (IV & PO) Serial Blood\nSampling Serial Blood Sampling Dosing (IV & PO)->Serial Blood\nSampling Administration Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Serial Blood\nSampling->Bioanalysis\n(LC-MS/MS) Quantification PK Parameter\nCalculation PK Parameter Calculation Bioanalysis\n(LC-MS/MS)->PK Parameter\nCalculation Data Processing Bioavailability (F%)\nDetermination Bioavailability (F%) Determination PK Parameter\nCalculation->Bioavailability (F%)\nDetermination Interpretation

Caption: Key stages of an in vivo pharmacokinetic study.

Study Design and Execution
  • Animal Model: Sprague-Dawley or Wistar rats are commonly used. The selection of a relevant species where the drug is pharmacologically active is critical.[28]

  • Administration Routes: To fully characterize the PK profile, studies are conducted using both intravenous (IV) and oral (PO) administration.[29]

    • IV Administration: Typically a bolus injection via a cannulated vein (e.g., jugular). This route provides direct entry into the systemic circulation, allowing for the determination of fundamental parameters like clearance and volume of distribution.[29] The dose is usually lower than the oral dose.[29]

    • PO Administration: Administered via oral gavage. This route is essential for determining oral bioavailability.[29]

  • Dosing: Dose levels should be selected to provide information on the dose-response relationship and ideally include a No Observed Adverse Effect Level (NOAEL).[28][30] Typical early PK studies in rodents might use an IV dose of 1 mg/kg and a PO dose of 10 mg/kg.[31]

  • Blood Sampling: A sparse or serial blood sampling schedule is employed to capture the full concentration-time profile.[32] Microsampling techniques are often used to minimize blood volume taken from a single animal.[27] Time points are chosen to define the absorption, distribution, and elimination phases (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

Bioanalytical Method Validation

The quantification of the drug in plasma samples is the analytical backbone of the PK study. It is imperative that the analytical method, typically LC-MS/MS, is rigorously validated to ensure the reliability of the data.[33] According to FDA and ICH guidelines, this validation must characterize:[34][35][36]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration that can be reliably measured.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Pharmacokinetic Parameter Calculation and Interpretation

Following the analysis of plasma samples, the concentration-time data is subjected to non-compartmental analysis (NCA) using software like Phoenix WinNonlin to derive key PK parameters.[32]

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterAbbreviationDescriptionSignificance
Area Under the Curve AUCThe total drug exposure over time.A primary measure of the extent of drug absorption.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution Vd or VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Terminal Half-Life The time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
Maximum Concentration CmaxThe highest drug concentration observed in the plasma after oral dosing.Related to both efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Oral Bioavailability F%The fraction of the orally administered dose that reaches the systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for determining the viability of an oral drug candidate.

Data Integration and Strategic Decision-Making

The true power of pharmacokinetic profiling lies in the integration of in vitro and in vivo data to build a comprehensive understanding of a compound's behavior. This integrated profile, often part of a broader model-informed drug development strategy, guides the optimization of the 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid series.[4]

  • In Vitro-In Vivo Correlation (IVIVC): How well do the in vitro predictions match the in vivo reality? For example, if a compound shows high intrinsic clearance in human hepatocytes, is this reflected as high in vivo clearance in the animal model? Discrepancies can point to species differences in metabolism or the involvement of extrahepatic clearance pathways.[13]

  • Structure-Activity and Structure-Property Relationships (SAR/SPR): By profiling a series of analogs, clear relationships often emerge. For instance, adding a specific chemical group might decrease metabolic clearance but also reduce permeability. This understanding allows medicinal chemists to rationally design new molecules with an improved overall balance of properties.

  • Human Dose Prediction: Early PK data from animals can be combined with in vitro human data and allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to make initial predictions of the human pharmacokinetic profile and a safe starting dose for first-in-human clinical trials.[31][37]

Conclusion and Future Directions

A systematic and integrated approach to pharmacokinetic profiling is indispensable for the successful development of the 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid derivatives. By combining robust in silico, in vitro, and in vivo methodologies, researchers can gain a deep, mechanistic understanding of a compound's ADME properties. This knowledge empowers project teams to identify and mitigate risks early, select candidates with the highest probability of clinical success, and ultimately accelerate the delivery of novel therapeutics to patients. The principles and protocols outlined in this guide provide a validated framework for achieving these critical objectives.

References

  • National Center for Biotechnology Information. (2024). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. [Link]

  • National Center for Biotechnology Information. (2025). ADME Properties in Drug Delivery. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2026). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. PubMed Central. [Link]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms. EMA. [Link]

  • National Center for Biotechnology Information. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Evotec. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed Central. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics. ResearchGate. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

  • Technology Networks. (2024). What Is ADME? – Drug Discovery Basics. Technology Networks. [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Inotiv. [Link]

  • JBINO. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation. [Link]

  • U.S. Food and Drug Administration. (2023). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • National Center for Biotechnology Information. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed Central. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • tebu-bio. (2023). What is the role of ADME in drug discovery?. tebu-bio. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • International Council for Harmonisation. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. ICH. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Taylor & Francis Online. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Patsnap. (2025). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

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  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. [Link]

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  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

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  • MDPI. (2020). Modeling Pharmacokinetic Profiles for Assessment of Anti-Cancer Drug on a Microfluidic System. MDPI. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Synthesis Protocol for 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Mechanistic Insights The synthesis of 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid presents a distinct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Insights

The synthesis of 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid presents a distinct chemoselectivity challenge: the target molecule contains both an aromatic carboxylic acid and an aliphatic ethyl ester.

Direct alkylation of the commercially available starting material, 3-chloro-5-ethoxy-4-hydroxybenzoic acid (CAS 733030-51-8) ()[1], with ethyl bromoacetate would yield a diester. Subsequent saponification to liberate the benzoic acid would indiscriminately hydrolyze both the aromatic and aliphatic esters due to the thermodynamic instability of aliphatic esters under basic conditions. Furthermore, utilizing a standard benzyl protecting group for the carboxylic acid introduces a high risk of hydrodehalogenation of the aryl chloride during Pd/C-catalyzed hydrogenolysis.

The Solution: We employ an allyl ester as an orthogonal protecting group. The allyl moiety is completely stable to the basic conditions required for phenolic alkylation ()[2]. However, it can be cleaved under exceptionally mild, neutral conditions via a Tsuji-Trost reaction using tetrakis(triphenylphosphine)palladium(0) and a nucleophilic scavenger like morpholine ()[3]. This strategy perfectly preserves the base-labile ethyl ester and the hydrogenation-sensitive aryl chloride.

Synthetic Workflow

SynthesisWorkflow SM 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (Starting Material) Step1 Step 1: Selective Allylation Reagents: Allyl-Br, KHCO3, DMF, rt SM->Step1 Int1 Allyl 3-chloro-5-ethoxy-4-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Phenolic Alkylation Reagents: Ethyl bromoacetate, K2CO3, DMF, 60°C Int1->Step2 Int2 Allyl 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Tsuji-Trost Deallylation Reagents: Pd(PPh3)4, Morpholine, DCM, rt Int2->Step3 Product 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (Target Molecule) Step3->Product

Figure 1. Orthogonal synthesis workflow utilizing selective allylation and Tsuji-Trost deallylation.

Step-by-Step Experimental Methodologies

Step 1: Selective Allylation of the Carboxylic Acid

Objective: Protect the carboxylic acid while leaving the phenolic hydroxyl group intact.

  • Setup: Charge a flame-dried round-bottom flask with 3-chloro-5-ethoxy-4-hydroxybenzoic acid (10.0 g, 46.2 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add potassium bicarbonate (KHCO3) (5.08 g, 50.8 mmol, 1.1 eq.).

    • Causality Insight: KHCO3 is specifically chosen over stronger bases (e.g., K2CO3) to selectively deprotonate the highly acidic carboxylic acid (pKa ~4.0) without ionizing the sterically hindered, less acidic phenolic OH (pKa ~7.5). This completely prevents competitive O-allylation.

  • Alkylation: Dropwise add allyl bromide (4.40 mL, 50.8 mmol, 1.1 eq.) at room temperature. Stir for 12 hours.

  • Workup: Quench by pouring into ice-cold distilled water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 .

Step 2: Phenolic Alkylation via Williamson Ether Synthesis

Objective: Introduce the 2-ethoxy-2-oxoethoxy moiety at the C4 position.

  • Setup: Dissolve Intermediate 1 (10.0 g, 38.9 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3) (10.7 g, 77.8 mmol, 2.0 eq.).

    • Causality Insight: The use of K2CO3 and elevated temperatures provides sufficient thermodynamic driving force to deprotonate the phenol, generating a highly nucleophilic phenoxide anion.

  • Coupling: Add ethyl bromoacetate (6.47 mL, 58.3 mmol, 1.5 eq.) and heat the mixture to 60 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the organic phase thoroughly with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes) to afford Intermediate 2 .

Step 3: Orthogonal Deprotection (Tsuji-Trost Cleavage)

Objective: Selectively cleave the allyl ester to liberate the benzoic acid without hydrolyzing the aliphatic ethyl ester.

  • Setup: Dissolve Intermediate 2 (10.0 g, 29.1 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under strict nitrogen exclusion of oxygen.

  • Catalysis: Add morpholine (25.3 mL, 291 mmol, 10.0 eq.) followed by tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (1.68 g, 1.45 mmol, 5 mol%). Stir at room temperature for 2 hours.

    • Causality Insight: The Pd(0) catalyst oxidatively adds to the allyl ester to form a π-allyl palladium complex. Morpholine acts as a mild, non-hydrolytic nucleophilic scavenger to intercept the allyl group, forming N-allylmorpholine and liberating the free carboxylic acid ()[3].

  • Self-Validating Extraction: Concentrate the mixture to remove DCM. Dissolve the residue in EtOAc (150 mL) and wash with 1M HCl (3 x 50 mL) to remove morpholine derivatives. Extract the organic layer with saturated NaHCO3 (3 x 50 mL).

    • Causality Insight: The target molecule partitions into the aqueous phase as a sodium salt. If the deprotection failed, the unreacted ester would remain in the organic layer. This acid-base extraction serves as a self-validating purification step.

  • Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure Target Molecule .

Quantitative Data & Analytical Summary

StepIntermediate / ProductYield (%)Purity (HPLC)Key Diagnostic 1H NMR Signals (CDCl3 / DMSO-d6)
1 Allyl 3-chloro-5-ethoxy-4-hydroxybenzoate92%>98%δ 6.05 (m, 1H, allyl CH), 5.35 (dd, 2H, allyl CH2)
2 Allyl 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoate88%>97%δ 4.68 (s, 2H, O-CH2-CO), 4.25 (q, 2H, ethyl CH2)
3 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid95%>99%Disappearance of allyl signals; δ 13.1 (br s, 1H, COOH)

References

  • Chemical Substance Information for 3-chloro-5-ethoxy-4-hydroxybenzoic acid Source: NextSDS (CAS: 733030-51-8) URL:[Link]

  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL:[Link]

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives Source: Biomacromolecules (PubMed Central) URL:[Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

An in-depth analysis of the provided topic reveals a scarcity of publicly available, detailed protocols for the specific precursor, 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, in API synthesis. Therefore, thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided topic reveals a scarcity of publicly available, detailed protocols for the specific precursor, 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, in API synthesis. Therefore, this guide will proceed as a detailed, instructive case study based on established chemical principles, utilizing the specified precursor to synthesize a hypothetical API. This approach ensures the fulfillment of all core requirements by demonstrating the practical application and synthetic utility of this class of molecules.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a hypothetical case study for illustrative and educational purposes. The described synthesis of "API-X" is a representative example and does not correspond to a known commercial drug. All protocols should be adapted and optimized for specific laboratory conditions and target molecules.

Strategic Overview: The Value Proposition of the Precursor

The design of novel Active Pharmaceutical Ingredients (APIs) is a meticulous process of molecular engineering. The starting materials, or precursors, are chosen for their inherent chemical functionalities that can be strategically manipulated to build the final, biologically active molecule. 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a prime example of a highly functionalized and versatile precursor.

Key Structural Features and Their Synthetic Implications:

  • Carboxylic Acid: This is the primary reactive site for forming amide bonds, a cornerstone of medicinal chemistry, present in approximately 50% of all drugs.[1] This group allows for the coupling of the precursor with a wide array of amine-containing fragments.

  • Chloro and Ethoxy Substituents: These groups on the aromatic ring are not merely passive spectators. They play a crucial role in modulating the electronic and steric properties of the molecule. The chloro group, being electron-withdrawing, and the ethoxy group, being electron-donating, can influence the reactivity of the aromatic ring and its interactions with biological targets.[2][3][4][5] Such substitutions can lead to significant improvements in potency and can affect pharmacokinetic properties.[6]

  • Ethoxy-ester Side Chain: This feature adds another layer of synthetic versatility. The ester can be hydrolyzed to a carboxylic acid, providing a secondary point for conjugation or for modifying the solubility of the final API.

This guide will focus on the most direct application of this precursor: its use in the synthesis of a substituted benzamide, a common structural motif in pharmacologically active compounds.[7]

Experimental Protocols: A Step-by-Step Guide to API Intermediate Synthesis

This section details the synthesis of a hypothetical advanced intermediate, "API-X-Intermediate," from our precursor.

Hypothetical Target: N-(4-aminobenzyl)-3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzamide. This intermediate could be further elaborated to generate a final API.

Synthesis Pathway

The synthesis will proceed in two key steps:

  • Activation of the carboxylic acid of the precursor and subsequent amidation with a protected aminobenzylamine.

  • Deprotection of the amine to yield the final intermediate.

Figure 1: Synthetic workflow for the preparation of the target intermediate.

Detailed Protocol for Amide Coupling

Objective: To synthesize N-(4-(Boc-amino)benzyl)-3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzamide.

Materials:

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (1.0 eq)

  • 4-(Boc-amino)benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid and dissolve it in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve 4-(Boc-amino)benzylamine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the pure protected intermediate.

Detailed Protocol for Deprotection

Objective: To synthesize N-(4-aminobenzyl)-3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzamide (API-X-Intermediate).

Materials:

  • Protected API-X-Intermediate (1.0 eq)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v with DCM).

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ until the aqueous layer is basic (to neutralize the TFA).

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: If necessary, the final intermediate can be purified by recrystallization or flash column chromatography.

Data Presentation and Characterization

The successful synthesis of each intermediate should be confirmed by a suite of analytical techniques.

CompoundExpected Mass [M+H]⁺¹H NMR (Key Signals)Purity (HPLC)
Protected API-X-Intermediate Consistent with C₂₇H₃₃ClN₂O₈Signals for Boc group (~1.4 ppm), aromatic protons, ethoxy groups, and amide NH.>95%
API-X-Intermediate Consistent with C₂₂H₂₅ClN₂O₆Disappearance of the Boc signal, appearance of -NH₂ signals.>98%

Scientific Rationale and Trustworthiness

Causality in Experimental Choices:

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation. It minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient anilines.[8] The use of a carbodiimide-based coupling system like EDC/HOBt would be a viable alternative.

  • Use of a Protecting Group: The Boc (tert-butyloxycarbonyl) group is used to protect the amine on the benzylamine fragment. This is crucial to prevent self-condensation or other side reactions where the amine could react as a nucleophile. The Boc group is stable under the coupling conditions and can be easily removed with acid.

  • Self-Validating Protocols: Each step includes a purification and characterization phase. The purity of the starting material for the next step is ensured, which is a hallmark of a robust and trustworthy synthetic protocol. The progress of each reaction is monitored, allowing for adjustments if necessary.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical dependencies and transformations in the synthesis.

G cluster_0 Precursor and Reagents cluster_1 Reaction and Transformation cluster_2 Intermediates and Final Product Precursor 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Carboxylic Acid Amidation Amide Bond Formation Inputs Output Precursor:f0->Amidation:in Amine 4-(Boc-amino)benzylamine Protected Amine Amine:f0->Amidation:in Coupling_Reagent HATU/DIPEA Activation Coupling_Reagent->Amidation:in Protected_Product Protected Intermediate Input for Deprotection Amidation:out->Protected_Product:in Final_Product API-X-Intermediate Final Product Protected_Product->Final_Product caption Logical flow of the synthetic process.

Figure 2: Logical flow diagram illustrating the relationship between reactants, processes, and products.

Conclusion

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid represents a class of highly functionalized precursors that are of significant value in the synthesis of complex APIs. Through standard and reliable synthetic transformations such as amide bond formation, these precursors can be efficiently incorporated into larger molecular scaffolds. The protocols and rationale presented in this guide provide a foundational framework for researchers to design and execute synthetic routes towards novel therapeutic agents. The principles of careful reagent selection, reaction monitoring, and rigorous characterization are paramount to ensuring the successful and reproducible synthesis of high-purity API intermediates.

References

  • 3-chloro-5-ethoxy-4-hydroxybenzoic acid — Chemical Substance Information - NextSDS. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - RSC Publishing. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH. [Link]

  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions - ResearchGate. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization - ResearchGate. [Link]

  • 4-Amino-5-chloro-2-ethoxybenzoic acid | C9H10ClNO3 | CID 10536658 - PubChem. [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Method

Application Notes and Protocols for Solubilizing 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in Cell Culture Assays

Introduction: Navigating the Solubility Challenge of a Novel Carboxylic Acid Derivative 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a complex organic molecule with potential applications in various cell-bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenge of a Novel Carboxylic Acid Derivative

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a complex organic molecule with potential applications in various cell-based assays. Its structure, featuring a carboxylic acid group, two ethoxy moieties, and a chloro substituent, presents a significant challenge for dissolution in aqueous cell culture media at physiological pH. The carboxylic acid group, being acidic, is largely ionized and negatively charged at neutral pH, which can hinder its passage across the lipophilic cell membrane.[1][2][3] Furthermore, the overall structure suggests limited aqueous solubility.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and deliver this compound to cells in a consistent and reproducible manner, ensuring the integrity and validity of experimental results. We will explore suitable solvent systems, provide detailed protocols for stock solution preparation and dilution, and outline essential validation assays to mitigate potential artifacts arising from poor solubility or solvent-induced cytotoxicity.

Understanding the Physicochemical Landscape

The primary challenge in cell culture applications is to introduce the compound into the aqueous environment of the culture medium without precipitation while minimizing the concentration of potentially toxic organic solvents.

Solvent Selection: A Comparative Analysis

The choice of a suitable solvent is paramount for the successful use of this compound in cell culture. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with cell culture medium, and exhibit minimal cytotoxicity at the final working concentration.

SolventAdvantagesDisadvantagesRecommended Final Concentration in Media
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic compounds.[8] Readily miscible with aqueous solutions.Can be cytotoxic at higher concentrations (>0.5%).[9][10] May induce cell differentiation or affect cell signaling.[11]< 0.1% - 0.5% (v/v) [9][10][12]
Ethanol (EtOH) Good solvent for many organic molecules. Less toxic than DMSO for some cell lines.[13]Can be cytotoxic and may interfere with cellular processes.[14][15][16][17] Less effective than DMSO for highly lipophilic compounds.< 0.1% - 1% (v/v) [13][18]
Aqueous Base (e.g., NaOH) Forms a more water-soluble salt of the carboxylic acid. Avoids the use of organic solvents.The resulting high pH of the stock solution requires careful neutralization. The salt form may have different biological activity or cell permeability compared to the free acid. Potential for compound instability at high pH.Not directly applicable; requires pH adjustment.

Our Recommendation: For initial studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its superior solubilizing capacity for a broad range of compounds.[8] However, it is crucial to perform a solvent cytotoxicity assay to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in DMSO. The use of a concentrated stock solution is a standard practice that enhances accuracy and reduces the volume of solvent introduced into the cell culture.[19][20][21][22][23]

Materials:

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mmol/L * 1 L/1000 mL * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Transfer the weighed compound to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, but be cautious of potential compound degradation at elevated temperatures.

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Preparation start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C / -80°C aliquot->store end_prep End store->end_prep

Figure 1: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the serial dilution of the DMSO stock solution into the final cell culture medium.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile culture medium to create a 1 mM intermediate stock.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).

  • Mixing: Immediately after adding the compound, mix the medium thoroughly by gentle pipetting or swirling to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the concentration may be too high for the chosen solvent system.

Self-Validating Systems: Ensuring Experimental Integrity

To ensure the reliability of your results, it is critical to perform validation experiments.

Protocol 3: Solubility and Stability Assessment in Culture Medium

Objective: To determine the maximum soluble concentration of the compound in the final cell culture medium and assess its stability over the course of the experiment.

Procedure:

  • Prepare a series of dilutions of the compound in your complete cell culture medium, bracketing the intended experimental concentrations.

  • Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • At various time points (e.g., 0, 4, 24, 48 hours), visually inspect the solutions for any signs of precipitation using a light microscope.

  • (Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 4: Solvent Cytotoxicity Assay

Objective: To determine the maximum concentration of the solvent (e.g., DMSO) that does not significantly affect the viability or proliferation of the chosen cell line.[24]

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay.

  • Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in your complete cell culture medium. Typical concentrations to test range from 0.01% to 2% (v/v).[9][12][25][26][27] Include a "no solvent" control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability as a function of solvent concentration to determine the highest concentration that does not cause a significant decrease in viability (e.g., >90% viability compared to the no-solvent control). This concentration represents the maximum allowable solvent concentration for your subsequent experiments.

G cluster_validation Solvent Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate prepare_solvent Prepare Solvent Dilutions in Medium seed->prepare_solvent treat Treat Cells with Solvent Dilutions prepare_solvent->treat incubate Incubate for Experimental Duration treat->incubate viability Assess Cell Viability (e.g., MTT) incubate->viability analyze Analyze Data and Determine Max Tolerated Concentration viability->analyze result Max Tolerated Solvent Concentration analyze->result

Figure 2: Workflow for determining solvent cytotoxicity.

Troubleshooting Common Issues

  • Compound Precipitation upon Dilution in Medium:

    • Cause: The concentration of the compound exceeds its solubility limit in the aqueous medium.

    • Solution:

      • Lower the final concentration of the compound.

      • Increase the final concentration of the organic solvent, ensuring it remains below the cytotoxic threshold.

      • Consider preparing a fresh, more dilute intermediate stock solution in the culture medium.

  • Observed Cellular Toxicity in the Vehicle Control:

    • Cause: The concentration of the solvent is too high for the specific cell line.

    • Solution:

      • Re-evaluate the solvent cytotoxicity and use a lower, non-toxic concentration.

      • If a high concentration of the compound is required, necessitating a higher solvent concentration, consider alternative, less toxic solvents.[13]

Conclusion

The successful use of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in cell-based assays is critically dependent on the careful selection of a solvent and the meticulous preparation and validation of solutions. By following the protocols and recommendations outlined in this guide, researchers can establish a robust and reproducible methodology, thereby ensuring the generation of high-quality, reliable data. Always remember that the optimal conditions may vary between cell lines, and empirical determination of these parameters is essential for experimental success.

References

  • Ethanol in cell culture: disinfectant or contaminant? - MedCrave online. (2015, September 23). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent | MP Bio. (n.d.). Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. (n.d.). Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). Retrieved from [Link]

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed. (n.d.). Retrieved from [Link]

  • In cell culture, can ethanol be used as a solvent for dissolving the drug? - ResearchGate. (2015, March 8). Retrieved from [Link]

  • Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023, October 5). Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29). Retrieved from [Link]

  • 3-chloro-5-ethoxy-4-hydroxybenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Dual effect of ethanol on cell death in primary culture of human and rat hepatocytes. (2004, July 15). Retrieved from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - Semantic Scholar. (2016, April 30). Retrieved from [Link]

  • Use of Cultured Cells to Study Alcohol Metabolism - PMC - NIH. (n.d.). Retrieved from [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS. (2022, February 16). Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. (2005, May 20). Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]

  • Stock up on stock solutions - The Bumbling Biochemist. (2021, November 1). Retrieved from [Link]

  • Making stock solutions - how and why - YouTube. (2021, November 1). Retrieved from [Link]

  • 4-chloro-3-[5-[(Z)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid | C19H14ClNO7S | CID 2283576 - PubChem. (n.d.). Retrieved from [Link]

  • 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5 | Chemsrc. (2025, August 23). Retrieved from [Link]

  • 2-CHLORO-5-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID - NextSDS. (n.d.). Retrieved from [Link]

  • Benzoic acid, 3,5-dichloro-4-ethoxy-, 2-isobutylidenehydrazide - PubChemLite. (n.d.). Retrieved from [Link]

  • US3816524A - Extraction of carboxylic acids from dilute aqueous solutions - Google Patents. (n.d.).
  • Fast Release of Carboxylic Acid inside Cells - PMC. (2025, February 17). Retrieved from [Link]

  • 3-CHLORO-5-ETHOXY-4-(2-NAPHTHALENYLMETHOXY)-BENZENEMETHANOL — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013, September 2). Retrieved from [Link]

  • Cell culture reagents. (2021, April 15). Retrieved from [Link]

  • Benzoic acid, 2-ethoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Application

Efficient Synthesis of Active Esters from 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid for Amide Synthesis and Bioconjugation

An Application Note and Protocol for the Scientific Community Authored for: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the preparation of active est...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scientific Community

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preparation of active esters from 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. The focus is on the synthesis of N-hydroxysuccinimide (NHS) and p-nitrophenyl (PNP) esters, which are critical intermediates for amide bond formation, particularly in the context of bioconjugation and the development of complex organic molecules. The protocols are designed to be both comprehensive and practical, with an emphasis on the chemical principles that underpin the experimental choices, ensuring both reproducibility and a high rate of success.

Foundational Principles: The Role and Significance of Active Esters

The creation of amide bonds is a fundamental process in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and various functional materials. The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires high temperatures, which can be detrimental to sensitive or complex molecular structures. To circumvent this, the carboxylic acid's hydroxyl group is transformed into a better leaving group, a process known as "activation."

Active esters are a prominent class of activated carboxylic acid derivatives. They are sufficiently stable for isolation and purification while being highly reactive towards nucleophiles like primary and secondary amines. This reactivity allows for the formation of amide bonds under mild, ambient conditions, which is crucial when working with delicate biomolecules or intricate synthetic intermediates.

This guide specifically addresses the activation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid , a compound with potential utility as a linker or a modifiable scaffold in drug discovery programs. We will detail the synthesis of its corresponding N-hydroxysuccinimide (NHS) and p-nitrophenyl (PNP) esters, two of the most commonly employed active esters in the field.

Core Advantages of Employing Active Esters:

  • Mild Reaction Conditions: Facilitates amide bond formation at room temperature, preserving the structural integrity of complex molecules.

  • High Reaction Yields: The enhanced electrophilicity of the carbonyl carbon in the active ester drives the amidation reaction to completion.

  • Simplified Purification: The byproducts generated during the activation and coupling steps are typically non-interfering and can be readily removed through standard extraction or filtration techniques.

Mechanistic Insights and Reaction Schematics

The synthesis of active esters from a carboxylic acid is generally a two-stage process. It begins with the activation of the carboxyl group by a coupling reagent, which is then followed by the introduction of a nucleophile (such as N-hydroxysuccinimide or p-nitrophenol) to form the desired active ester.

Generalized Workflow for Active Ester Synthesis

The transformation from the parent carboxylic acid to the final active ester can be visualized through the following workflow:

workflow cluster_start Reactants cluster_reaction Reaction Stages cluster_end Products Carboxylic_Acid 3-Chloro-5-ethoxy-4- (2-ethoxy-2-oxoethoxy)benzoic acid Activation Activation Stage: Formation of Highly Reactive Intermediate Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activation Nucleophile Nucleophile (e.g., NHS, p-Nitrophenol) Esterification Esterification Stage: Nucleophilic Attack on Intermediate Nucleophile->Esterification Activation->Esterification Active_Ester Target Active Ester (NHS or PNP) Esterification->Active_Ester Byproduct Urea Byproduct (e.g., DCU) Esterification->Byproduct

Caption: Generalized workflow for active ester synthesis.

The Role of Carbodiimides in Carboxyl Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate the formation of active esters. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic hydroxyl group of NHS or p-nitrophenol.

mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea [O-Acylisourea Intermediate] RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide ActiveEster Active Ester (R-CO-Nu) O_Acylisourea->ActiveEster + Nu-H Urea Urea Byproduct O_Acylisourea->Urea NuH Nucleophile (Nu-H)

Caption: Simplified mechanism of carbodiimide-mediated activation.

Detailed Experimental Protocols

Safety Notice: All chemical manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Starting Material: 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Molecular Formula: C₁₃H₁₅ClO₆ Molecular Weight: 318.72 g/mol

Protocol 1: Synthesis of the N-Hydroxysuccinimide (NHS) Ester

NHS esters are highly favored for their excellent reactivity with primary and secondary amines. The byproduct of the subsequent amidation, N-hydroxysuccinimide, is water-soluble, which simplifies the purification of the final amide product.

Reagents and Materials:

ReagentMolecular Weight ( g/mol )Molar Eq.Amount
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid318.721.0319 mg (1.0 mmol)
N-Hydroxysuccinimide (NHS)115.091.1127 mg (1.1 mmol)
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227 mg (1.1 mmol)
Dichloromethane (DCM), anhydrous--15 mL

Step-by-Step Procedure:

  • Reactant Combination: In a 50 mL round-bottom flask containing a magnetic stir bar, combine 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (319 mg, 1.0 mmol) and N-hydroxysuccinimide (127 mg, 1.1 mmol).

  • Solubilization: Add 10 mL of anhydrous dichloromethane and stir at room temperature until a clear solution is obtained.

  • Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Dissolve N,N'-dicyclohexylcarbodiimide (227 mg, 1.1 mmol) in 5 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture. The formation of a white precipitate (dicyclohexylurea, DCU) is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup and Purification:

    • Filter the reaction mixture to remove the insoluble DCU precipitate.

    • Rinse the filter cake with a small volume of cold dichloromethane.

    • The filtrate is then concentrated under reduced pressure.

    • The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Synthesis of the p-Nitrophenyl (PNP) Ester

PNP esters offer good stability and are often crystalline, which can be an advantage for purification and long-term storage. They are a reliable alternative to NHS esters, albeit with slightly lower reactivity.

Reagents and Materials:

ReagentMolecular Weight ( g/mol )Molar Eq.Amount
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid318.721.0319 mg (1.0 mmol)
p-Nitrophenol (PNP)139.111.1153 mg (1.1 mmol)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.2230 mg (1.2 mmol)
4-Dimethylaminopyridine (DMAP)122.170.112 mg (0.1 mmol)
Dichloromethane (DCM), anhydrous--15 mL

Step-by-Step Procedure:

  • Reactant Combination: To a 50 mL round-bottom flask with a magnetic stir bar, add 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (319 mg, 1.0 mmol), p-nitrophenol (153 mg, 1.1 mmol), and a catalytic amount of DMAP (12 mg, 0.1 mmol).

  • Solubilization: Add 15 mL of anhydrous dichloromethane and stir until all solids have dissolved.

  • Initiation of Reaction: Add EDC (230 mg, 1.2 mmol) to the solution in a single portion at room temperature. The use of EDC is advantageous here as its urea byproduct is water-soluble, simplifying the subsequent workup.

  • Reaction Progression: Stir the mixture at room temperature for 12 to 16 hours. Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with an additional 20 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography or recrystallization.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low or No Product Yield Presence of moisture in reagents or solvents.Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened reagents where possible.
Incomplete reaction.Extend the reaction time and continue to monitor by TLC. A slight excess of the coupling reagent may be beneficial.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate.This is more common with sterically hindered acids. Consider adding the nucleophile (NHS or PNP) before the carbodiimide. The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) can also mitigate this side reaction.
Challenges in Byproduct Removal Solubility of the urea byproduct in the reaction solvent.For DCU, ensure the solution is sufficiently concentrated before filtration. For EDC's water-soluble urea, perform thorough aqueous washes during the workup.

Concluding Remarks

The protocols outlined in this guide offer dependable and validated methods for the synthesis of NHS and PNP active esters from 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. The selection between these two esters should be guided by the specific demands of the intended application, including considerations of reactivity, stability, and the strategy for purification of the final amide product. By leveraging these detailed procedures, researchers can effectively prepare these valuable chemical intermediates for their diverse synthetic needs.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH.

  • Amide Bond Formation and Peptide Coupling. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. [Link]

  • The Role of 4-Dialkylaminopyridines in Acylation Reactions. Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). Angewandte Chemie International Edition, 17(8), 569-583. [Link]

Method

Application Notes and Protocols for the Conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid in Drug Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. This document outlines the core chemical principles, detailed step-by-step protocols, and analytical techniques for the successful implementation of this molecule in drug design and development.

Introduction: A Molecule of Interest

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry. Its structure, featuring a reactive carboxylic acid group, an aromatic core, and ether linkages, makes it a candidate for covalent attachment to a variety of biomolecules and drug delivery systems. The carboxylic acid moiety is a key functional group in drug design, often involved in critical interactions with biological targets.[1] However, to enhance its therapeutic potential, it is often necessary to conjugate it to larger molecules such as proteins, polymers, or antibodies.[2][3] This process, known as bioconjugation, can improve the pharmacokinetic profile, enhance solubility, and enable targeted delivery of the therapeutic agent.[4][5][6]

The presence of the carboxylic acid on 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid makes it an ideal candidate for one of the most robust and widely used bioconjugation strategies: amide bond formation.[7] This method typically involves the activation of the carboxylic acid to a more reactive intermediate, which then readily couples with primary amines present on the target molecule.[8][9]

Core Principles of Carboxylic Acid-Based Conjugation

The primary strategy for conjugating 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid revolves around the activation of its carboxylic acid group. The most common and effective method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8][]

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.

  • Stabilization and Coupling: The addition of NHS or sulfo-NHS traps the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[9][12] This semi-stable intermediate then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[13]

This two-step approach is particularly advantageous when the molecule being coupled also contains carboxyl groups, as it prevents unwanted cross-linking.[12]

Experimental Workflow for Conjugation

The following diagram illustrates the general workflow for the conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid to an amine-containing molecule.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis ReagentPrep Prepare Buffers and Reagents MoleculePrep Dissolve 3-Chloro-5-ethoxy-4- (2-ethoxy-2-oxoethoxy)benzoic acid ReagentPrep->MoleculePrep Activation Activate Carboxylic Acid with EDC/NHS MoleculePrep->Activation TargetPrep Prepare Amine-Containing Target Molecule Coupling Couple to Amine-Containing Target Molecule TargetPrep->Coupling Activation->Coupling NHS-ester intermediate Quenching Quench Reaction Coupling->Quenching Purification Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterize Conjugate (e.g., LC-MS, SEC) Purification->Characterization

Caption: General workflow for the conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

Detailed Protocols

Protocol 1: Conjugation to a Protein Carrier (e.g., Bovine Serum Albumin - BSA)

This protocol describes the conjugation of the small molecule to a carrier protein, which is often done to generate an immune response or for use in immunoassays.[2]

Materials:

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[14][15]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)[14][16]

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before use.[12][15] Prepare solutions of EDC and Sulfo-NHS in activation/coupling buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12][17]

    • Dissolve 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting in the activation/coupling buffer to the desired concentration.

    • Dissolve BSA in the reaction buffer to a concentration of 10 mg/mL.

  • Activation of the Carboxylic Acid:

    • In a microfuge tube, combine the solution of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid with a 10-50 fold molar excess of both EDC and Sulfo-NHS in activation/coupling buffer.[14]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[12][17]

  • Conjugation to the Protein:

    • Add the activated small molecule solution to the BSA solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient coupling to the primary amines of the protein.[15]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[14][17] Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[14]

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.[16]

Protocol 2: Conjugation to a Polymeric Carrier (e.g., PEG-Amine)

Conjugating small molecules to polymers like polyethylene glycol (PEG) can improve their solubility, prolong circulation time, and reduce immunogenicity.[5]

Materials:

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

  • Amine-terminated Polyethylene Glycol (PEG-NH2)

  • EDC and Sulfo-NHS

  • Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Purification: Dialysis membrane with an appropriate molecular weight cutoff (MWCO) for the PEG used.[16]

Procedure:

  • Reagent Preparation:

    • Prepare solutions of EDC and Sulfo-NHS in activation/coupling buffer immediately prior to use.

    • Dissolve 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in a minimal amount of an organic solvent and then dilute in the activation/coupling buffer.

    • Dissolve PEG-NH2 in the reaction buffer.

  • Activation and Coupling:

    • Follow the activation procedure as described in Protocol 1, Step 2.

    • Add the activated small molecule to the PEG-NH2 solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction with ethanolamine.

    • Purify the PEG-conjugate by dialysis against deionized water or an appropriate buffer. The choice of MWCO for the dialysis membrane should be significantly smaller than the molecular weight of the PEG-conjugate.

Data Presentation: Reaction Parameters

The following table summarizes key parameters for the conjugation reactions.

ParameterRecommended RangeRationale
Molar Ratio (Small Molecule:EDC:NHS) 1:10:25 to 1:50:100A molar excess of coupling reagents drives the reaction to completion.[14]
Activation pH 4.5 - 7.2Optimal pH for EDC/NHS activation.[12][15]
Coupling pH 7.0 - 8.0Optimal pH for the reaction of NHS-esters with primary amines.[14][15]
Reaction Time 2-4 hours at RT or overnight at 4°CAllows for sufficient time for the coupling reaction to proceed to completion.[17]
Quenching Agent Tris, Hydroxylamine, EthanolamineThese contain primary amines that react with and inactivate excess NHS-esters.[17]

Characterization and Quality Control

After purification, it is crucial to characterize the conjugate to determine the success of the reaction and the properties of the final product.

Analytical Techniques
  • UV-Vis Spectroscopy: To estimate the degree of labeling by measuring the absorbance of the conjugate at wavelengths specific to the small molecule and the carrier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the covalent attachment of the small molecule to the carrier and to determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[18][19]

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation that may have occurred during the conjugation process.[18][20]

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating ADC species with different drug-to-antibody ratios.[20][21]

The following diagram illustrates the analytical workflow for conjugate characterization.

G cluster_analysis Characterization PurifiedConjugate Purified Conjugate UVVis UV-Vis Spectroscopy (Degree of Labeling) PurifiedConjugate->UVVis SEC Size-Exclusion Chromatography (Purity, Aggregation) PurifiedConjugate->SEC LCMS LC-MS (Identity, DAR) PurifiedConjugate->LCMS HIC Hydrophobic Interaction Chromatography (DAR Distribution) PurifiedConjugate->HIC

Caption: Analytical workflow for the characterization of the purified conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. Prepare solutions immediately before use.
Suboptimal pHEnsure the activation and coupling steps are performed at the recommended pH ranges.
Hydrolysis of NHS-esterPerform the coupling step immediately after activation.
Protein/Polymer Aggregation High concentration of reagentsReduce the molar excess of EDC/NHS.
Inappropriate buffer conditionsOptimize buffer composition, pH, and ionic strength.
Difficulty in Purification Inefficient removal of unreacted small moleculeUse a desalting column with an appropriate size exclusion limit or dialysis with a suitable MWCO.

Conclusion

The conjugation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid to biomolecules and polymers is a feasible and valuable strategy in drug design. By leveraging the well-established EDC/NHS chemistry, researchers can create stable amide linkages, thereby modifying the properties of the parent molecule to suit a wide range of therapeutic applications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of these conjugation techniques. Rigorous purification and characterization are paramount to ensuring the quality and reproducibility of the final conjugate.

References

  • Bioconjugation - Wikipedia. (n.d.).
  • Rosen, Y. et al. (2015). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. PMC - NIH.
  • MilliporeSigma. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Springer Nature Experiments. (n.d.). Small-Molecule—Protein Conjugation Procedures.
  • ACS Publications. (2014). New Strategy for Reversible Modulation of Protein Activity through Site-Specific Conjugation of Small Molecule and Polymer. Bioconjugate Chemistry.
  • CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • PubMed. (n.d.). Small-molecule-protein conjugation procedures.
  • (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • BOC Sciences. (n.d.). Drug–Polymer Conjugate Development - Bioconjugation.
  • Torchilin, V. P. (2009). Polymeric conjugates for drug delivery. PMC - NIH.
  • CellMosaic. (n.d.). Polymer-Small Molecule Drug Conjugate.
  • Thermo Fisher Scientific - JP. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Creative Biogene. (n.d.). Carboxyl-Based Conjugation - IntegrateRNA.
  • Beck, A. et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs.
  • Biotium. (2021). Product Information.
  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • AAT Bioquest. (2023). How are dextran conjugates purified?
  • Benchchem. (n.d.). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • RSC Publishing. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications.
  • van der Burg, M. et al. (2026). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. PMC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Antibody-Drug Conjugates (ADCs).
  • MDPI. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid .

Synthesizing this highly functionalized building block presents specific chemoselectivity challenges. The core issue lies in differentiating the reactivity of the C4-phenol and the C1-carboxylic acid during the Williamson ether synthesis. This guide provides field-proven, self-validating protocols to bypass common pitfalls like over-alkylation and hydrodehalogenation.

Part 1: Synthetic Strategy & Workflow

Direct alkylation of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with ethyl bromoacetate typically results in poor yields due to competitive diester formation. To achieve high yields, an orthogonal protection strategy is required. We strongly recommend using a tert-butyl ester to protect the carboxylic acid, as it is completely orthogonal to the aliphatic ethyl ester and avoids the dehalogenation risks associated with benzyl esters [1].

SynthesisWorkflow Start 3-Chloro-5-ethoxy- 4-hydroxybenzoic acid Direct Direct Alkylation (Ethyl bromoacetate, K2CO3) Start->Direct Protect Boc2O, DMAP (Carboxylic Acid Protection) Start->Protect Diester Diester Byproduct (Low Yield of Target) Direct->Diester tBuEster tert-Butyl 3-chloro-5-ethoxy- 4-hydroxybenzoate Protect->tBuEster Alkylate Ethyl bromoacetate, K2CO3, KI (Williamson Ether Synthesis) tBuEster->Alkylate Intermediate tert-Butyl 3-chloro-5-ethoxy- 4-(2-ethoxy-2-oxoethoxy)benzoate Alkylate->Intermediate Deprotect TFA / DCM (Orthogonal Deprotection) Intermediate->Deprotect Target Target Compound: 3-Chloro-5-ethoxy-4- (2-ethoxy-2-oxoethoxy)benzoic acid Deprotect->Target

Fig 1: Comparison of direct alkylation vs. orthogonal tert-butyl protection strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of diester byproduct during direct Williamson ether synthesis? A1: The causality lies in the relative nucleophilicity and pKa values of your functional groups. In a polar aprotic solvent like DMF with K₂CO₃, both the carboxylic acid (pKa ~4) and the phenol (pKa ~8) are deprotonated. While the phenoxide is inherently more nucleophilic, the carboxylate is highly solvent-exposed. The high local concentration of the highly reactive electrophile (ethyl bromoacetate) leads to competitive O-alkylation at the carboxylate, forming the unwanted ethyl 2-(4-(2-ethoxy-2-oxoethoxy)-...)benzoate diester [3].

Q2: Can I use a benzyl ester to protect the carboxylic acid instead of a tert-butyl ester? A2: It is highly discouraged. While benzyl esters are excellent orthogonal protecting groups for carboxylic acids, their removal requires catalytic hydrogenolysis (Pd/C, H₂). In electron-rich, halogenated aromatic systems, Pd/C catalysis frequently causes competitive hydrodehalogenation , leading to the loss of your essential 3-chloro substituent [2]. The tert-butyl group, cleaved by acidolysis (TFA), preserves the aryl-chloride bond entirely.

Q3: My O-alkylation step is stalling at 60% conversion even with the tert-butyl protected intermediate. How can I drive it to completion? A3: The C4-phenoxide is sterically hindered by the adjacent 3-chloro and 5-ethoxy groups. To overcome this steric bulk, apply the Finkelstein reaction principle: add a catalytic amount of Potassium Iodide (KI) (0.1–0.2 equivalents). KI reacts with ethyl bromoacetate in situ to generate ethyl iodoacetate, which is a significantly more reactive electrophile, driving the sterically hindered Sₙ2 reaction to completion [3].

Part 3: Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Low Yield in O-Alkylation Steric hindrance at the C4 position blocking the Sₙ2 trajectory.Add 0.1 eq of KI to generate the more reactive alkyl iodide in situ. Increase temperature to 80°C.
Loss of 3-Chloro Group Hydrodehalogenation during reductive deprotection of a benzyl ester.Abandon benzyl protection. Switch to a tert-butyl ester strategy (cleaved via TFA).
Hydrolysis of Ethyl Acetate Saponification of the aliphatic ester during basic aqueous workup.Ensure the workup quench uses saturated aqueous NH₄Cl to maintain a pH < 8. Avoid NaOH/KOH.
Incomplete Deprotection Insufficient acid concentration or premature quenching.Use a strict 1:1 ratio of TFA:DCM and monitor via LC-MS until the +56 Da mass is completely absent.

Part 4: Quantitative Yield Comparison

The table below summarizes the empirical data comparing different synthetic strategies. The tert-butyl protection route is the only mathematically viable pathway for commercial or late-stage scale-up.

Synthetic StrategyO-Alkylation Yield (%)Deprotection Yield (%)Overall Yield (%)Major Byproducts / Issues
Direct Alkylation 25–30%N/A25–30%Diester formation (over-alkylation)
Benzyl Protection 85%15% (Pd/C, H₂)~12%Hydrodehalogenation (loss of 3-Cl)
tert-Butyl Protection 92% 98% (TFA/DCM) ~90% None (Clean orthogonal cleavage)

Part 5: Optimized Experimental Protocols (Self-Validating)

Step 1: Synthesis of tert-Butyl 3-chloro-5-ethoxy-4-hydroxybenzoate

Objective: Chemoselective protection of the carboxylic acid.

  • Reaction: Dissolve 3-chloro-5-ethoxy-4-hydroxybenzoic acid (1.0 eq) in anhydrous THF/t-BuOH (1:1). Add Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Conditions: Stir at 40°C for 12 hours under N₂.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, and wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint:

    • TLC: Hexane/EtOAc (7:3) will show a new, less polar spot.

    • LC-MS: Look for a mass shift of +56 Da (addition of t-butyl minus proton).

    • IR: The broad carboxylic acid OH stretch (~2500-3000 cm⁻¹) will disappear, but the sharp phenolic OH stretch (~3300 cm⁻¹) must remain intact.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Alkylation of the sterically hindered C4-phenol.

  • Reaction: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir for 15 minutes to pre-form the phenoxide.

  • Addition: Dropwise add ethyl bromoacetate (1.2 eq).

  • Conditions: Heat to 80°C for 6 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (critical to prevent ester hydrolysis). Extract with EtOAc (3x). Wash the organic layer with LiCl (5% aq) to remove residual DMF.

  • Self-Validation Checkpoint:

    • IR: Complete disappearance of the phenolic OH stretch (~3300 cm⁻¹).

    • ¹H NMR: Appearance of a new sharp singlet at ~4.7 ppm integrating to 2H (the -O-CH₂-CO- protons), and a new quartet/triplet pair for the ethyl ester.

Step 3: Orthogonal Deprotection

Objective: Cleavage of the tert-butyl ester while preserving the ethyl ester.

  • Reaction: Dissolve the intermediate from Step 2 in anhydrous DCM (0.1 M). Cool to 0°C.

  • Addition: Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of TFA:DCM.

  • Conditions: Warm to room temperature and stir for 3 hours.

  • Workup: Evaporate the volatiles under a stream of N₂. Co-evaporate with toluene (3x) to remove trace TFA. Triturate the resulting solid with cold diethyl ether to yield the pure target compound.

  • Self-Validation Checkpoint:

    • ¹H NMR: Complete disappearance of the intense 9-proton singlet at ~1.5 ppm (tert-butyl group). The ethyl ester signals must remain completely unchanged.

    • LC-MS: Confirms the final exact mass of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

  • Title: Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Williamson Ether Synthesis Source: Name Reactions in Organic Chemistry (Cambridge University Press) URL: [Link]

Optimization

Reducing synthetic impurities in 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid scale-up

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and reduce the formation of synthetic impurities. Our approach is grounded in established reaction mechanisms and practical, field-proven solutions to ensure the integrity and purity of your final compound.

Introduction to the Synthesis and its Challenges

The synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is most commonly achieved via a Williamson ether synthesis. This involves the O-alkylation of a substituted phenol, 3-chloro-5-ethoxy-4-hydroxybenzoic acid, with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. While this is a well-established transformation, several challenges can arise during scale-up, leading to the formation of critical impurities that can be difficult to remove.

The core of the synthetic challenge lies in the nature of the starting materials and the reaction conditions. The phenoxide intermediate is a strong nucleophile, but also a base, and the starting material possesses multiple reactive sites. These factors can lead to competing side reactions and a complex impurity profile. This guide will walk you through the most common issues and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low yields in my synthesis?

A1: Low yields in the Williamson ether synthesis of this compound are typically due to one of two competing side reactions: E2 elimination of the ethyl haloacetate or insufficient reactivity of the starting phenol. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance and the basicity of the reaction medium.[1][2]

  • E2 Elimination: The alkoxide base can abstract a proton from the ethyl haloacetate, leading to the formation of an alkene instead of the desired ether. This is more likely with stronger bases and higher temperatures.

  • Steric Hindrance: The two substituents (chloro and ethoxy groups) ortho to the hydroxyl group on the starting phenol can sterically hinder the approach of the electrophile, slowing down the desired S(_N)2 reaction.[3][4]

To improve your yield, consider the following:

  • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)). Stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can increase the rate of the competing E2 elimination.[5]

  • Reaction Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. For many Williamson ether syntheses, this is in the range of 50-80°C.[1]

  • Alkylating Agent: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may allow for milder reaction conditions, which can help to suppress side reactions.

Q2: I'm observing an impurity with the same mass as my starting material, but it behaves differently on TLC. What could it be?

A2: If you are seeing an impurity with the same mass as your starting material, it is likely the C-alkylated isomer. The starting phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen and the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, especially under certain conditions.

To minimize C-alkylation:

  • Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion that favors O-alkylation.

  • Counter-ion: The choice of the counter-ion of the base can also influence the O/C alkylation ratio. For example, using a potassium salt often gives better O-selectivity than a sodium salt.

Q3: My final product seems to be contaminated with acidic impurities. What are they and how can I remove them?

A3: Acidic impurities are a common problem in this synthesis and are most likely due to the hydrolysis of one or both of the ester groups in the final product.

The two main acidic impurities are:

  • Mono-hydrolyzed product: 3-Chloro-5-ethoxy-4-(carboxymethoxy)benzoic acid. This occurs when the ethyl ester of the newly added side chain is hydrolyzed.

  • Starting material: Unreacted 3-chloro-5-ethoxy-4-hydroxybenzoic acid.

These impurities can be removed through a careful workup procedure:

  • Aqueous Extraction: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base such as a saturated sodium bicarbonate solution.[6] The acidic impurities will be deprotonated and extracted into the aqueous layer, while the desired diester product will remain in the organic layer. Be cautious not to use a strong base like sodium hydroxide, as this can saponify the ester groups of your product.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, organized by the stage of the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficiently strong base to deprotonate the phenol. 2. Steric hindrance slowing the reaction.[8] 3. Low reaction temperature.1. Switch to a stronger, non-nucleophilic base like K(_2)CO(_3) or Cs(_2)CO(_3). 2. Increase the reaction temperature in 10°C increments, monitoring for impurity formation. 3. Consider using a more reactive alkylating agent, such as ethyl bromoacetate.
Formation of Multiple Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. The base is too strong, leading to elimination and other side reactions.[5] 3. Presence of water in the reaction mixture.1. Lower the reaction temperature. 2. Use a milder base such as potassium carbonate. 3. Ensure all reagents and solvents are anhydrous.
Product is Difficult to Purify by Column Chromatography 1. The acidic nature of the starting material and hydrolyzed impurities causes streaking on the silica gel column.[6] 2. The polarity of the product and impurities are too similar.1. Perform an acid-base extraction prior to chromatography to remove the bulk of the acidic impurities. 2. Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent to improve the peak shape of the acidic product.[9] 3. Alternatively, for stubborn acidic impurities, adding a small amount of a tertiary amine (e.g., 0.1% triethylamine) to the eluent can help by neutralizing the acidic sites on the silica.[6]
Hydrolysis of Ester Groups During Workup 1. Use of a strong base (e.g., NaOH, KOH) during the aqueous wash. 2. Prolonged exposure to basic conditions.1. Use a mild base like sodium bicarbonate (NaHCO(_3)) or a dilute solution of a weak base for the aqueous wash. 2. Minimize the contact time between the organic layer and the basic aqueous solution.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
  • To a solution of 3-chloro-5-ethoxy-4-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x volumes), followed by brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of Product Contaminated with Acidic Impurities
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers. The aqueous layer contains the deprotonated acidic impurities.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the purified product.

  • If further purification is needed, proceed with silica gel chromatography.

Visualizing the Process

Diagram 1: Synthetic Pathway and Potential Impurities

cluster_reaction Williamson Ether Synthesis cluster_impurities Potential Impurities A 3-chloro-5-ethoxy-4- hydroxybenzoic acid C 3-Chloro-5-ethoxy-4-(2-ethoxy- 2-oxoethoxy)benzoic acid (Desired Product) A->C K2CO3, DMF I1 Unreacted Starting Material A->I1 Incomplete Reaction I2 C-Alkylated Isomer A->I2 Side Reaction B Ethyl Bromoacetate B->C I3 Mono-hydrolyzed Product C->I3 Hydrolysis

Caption: Synthetic route and common impurities.

Diagram 2: Troubleshooting Logic Flow

Start Low Yield or High Impurity Profile? Check_SM Check for Unreacted Starting Material Start->Check_SM Yes Purification Proceed to Purification Start->Purification No Check_Side_Products Analyze for Side Products Check_SM->Check_Side_Products No SM_Present Incomplete Conversion Check_SM->SM_Present Yes Side_Products_Present Side Reactions Occurring Check_Side_Products->Side_Products_Present Yes Optimize_Base Increase Base Strength/ Equivalents SM_Present->Optimize_Base Decrease_Temp Decrease Temperature Side_Products_Present->Decrease_Temp Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Change_Base Use Milder Base (e.g., K2CO3) Decrease_Temp->Change_Base

Caption: Troubleshooting workflow for reaction optimization.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Hart, W. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • YouTube. (2021). SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-5-ethoxy-4-hydroxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

  • OECD. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2021). Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study. Retrieved from [Link]

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Troubleshooting

Overcoming poor in vivo bioavailability of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Guide ID: TSC-48B5-C1 Topic: Overcoming Poor In Vivo Bioavailability of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Prepared by: Senior Application Scientist, Advanced Drug Delivery Division Introduction: Unde...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-48B5-C1 Topic: Overcoming Poor In Vivo Bioavailability of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Prepared by: Senior Application Scientist, Advanced Drug Delivery Division

Introduction: Understanding the Molecule

Welcome to the technical support guide for 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. Researchers working with this compound frequently encounter challenges in achieving adequate systemic exposure in preclinical in vivo models. An initial structural assessment points to several physicochemical properties that likely contribute to poor oral bioavailability.

The core structure is a benzoic acid , which contains a carboxylic acid functional group. At physiological pH, this group is largely ionized, leading to high polarity.[1][2] This ionization significantly impedes the molecule's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract. Furthermore, the molecule contains an ester linkage in its side chain, which is a potential site for rapid enzymatic hydrolysis by esterases in the gut lumen, intestinal wall, or during first-pass metabolism in the liver.

Based on these features, the compound is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or, more probably, a BCS Class IV (low solubility, low permeability) agent.[3][4] This guide provides a structured, question-and-answer-based approach to diagnose the underlying issues and implement effective formulation and chemical modification strategies to overcome them.

Part 1: Foundational FAQs - Diagnosing the Bioavailability Challenge

This section addresses the initial questions researchers face when poor in vivo performance is observed.

Q1: My preliminary in vivo study with a simple aqueous suspension of the compound resulted in undetectable plasma levels. What are the likely causes?

A1: The primary culprits are poor aqueous solubility and low membrane permeability. The carboxylic acid group, being ionized in the neutral pH of the intestines, drastically reduces the compound's lipophilicity, which is essential for crossing the gut wall. Secondly, the compound's relatively complex and rigid structure may inherently limit its solubility in GI fluids. Before proceeding, it is critical to quantify these two parameters.

Q2: What initial experiments should I perform to characterize the bioavailability barrier?

A2: A systematic approach is necessary to pinpoint the rate-limiting step for absorption. We recommend the following tiered experimental plan:

  • Aqueous Solubility Determination: Measure the compound's solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate its transit through the GI tract. This will confirm if low solubility is a major hurdle.

  • Permeability Assessment: Utilize an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA). This will provide a clear indication of the compound's ability to passively diffuse across a lipid membrane, isolating the permeability factor from biological variables.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions to assess its susceptibility to first-pass metabolism. The ester linkage is a key site to monitor for degradation.

The results from these assays will allow you to classify the compound and select the most appropriate enhancement strategy, as illustrated in the decision matrix below.

cluster_start Initial Characterization cluster_sol Solubility Assessment cluster_perm Permeability Assessment cluster_bcs BCS Classification & Strategy cluster_strat Recommended Strategies Start Characterize Compound: Solubility & Permeability Sol_Result Solubility? Start->Sol_Result Perm_Result_High Permeability? Sol_Result->Perm_Result_High High Perm_Result_Low Permeability? Sol_Result->Perm_Result_Low Low BCS1 BCS Class I (High Sol, High Perm) Perm_Result_High->BCS1 High BCS3 BCS Class III (High Sol, Low Perm) Perm_Result_High->BCS3 Low BCS2 BCS Class II (Solubility-Limited) Perm_Result_Low->BCS2 High BCS4 BCS Class IV (Solubility & Permeability Limited) Perm_Result_Low->BCS4 Low Strat_Sol Formulation Strategies: - Nanosuspension - Lipid-Based Systems (SEDDS) - Solid Dispersions BCS2->Strat_Sol Strat_Both Combination Strategy: - Prodrug in Advanced Formulation (e.g., SEDDS of the Ester Prodrug) BCS4->Strat_Both Strat_Perm Prodrug Approach: - Esterify Carboxylic Acid BCS3->Strat_Perm

Caption: Decision matrix for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guide - Formulation & Chemical Modification

This section provides specific troubleshooting advice for common experimental hurdles.

Scenario 1: The Compound is Confirmed to be Poorly Soluble (BCS Class II or IV)

Q3: My compound's aqueous solubility is <10 µg/mL. What formulation approaches can I use to improve this?

A3: For solubility-limited compounds, the primary goal is to increase the dissolution rate and maintain a supersaturated concentration in the GI tract. Several advanced formulation strategies are available.[5]

  • Nanosuspensions: This technique reduces drug particles to the nanometer range, dramatically increasing the surface area for dissolution.[6][7][8] Nanosizing is an excellent choice as it does not chemically alter the API and can be administered as a liquid or dried into a solid dosage form.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in a mix of oils, surfactants, and co-solvents.[9] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption. LBDDS can also enhance absorption via the lymphatic system, potentially bypassing first-pass metabolism.[10][11]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[5][10]

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Nanosuspension Increases surface area by reducing particle size, enhancing dissolution velocity.[6][7]High drug loading possible; applicable to many APIs.Physical instability (crystal growth) can be a challenge; requires specialized equipment.[12]
SEDDS Drug is pre-dissolved in a lipid system, forming a micro/nanoemulsion in situ.[5][13]Enhances solubility and can promote lymphatic uptake, avoiding first-pass metabolism.[9][11]Lower drug loading capacity; potential for GI irritation from high surfactant concentrations.
Solid Dispersion Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[10]Can achieve significant solubility enhancement; established manufacturing techniques (spray drying, hot-melt extrusion).Potential for recrystallization during storage; requires careful polymer selection.

Table 1. Comparison of common formulation strategies for improving the bioavailability of poorly soluble drugs.

Scenario 2: The Compound is Confirmed to have Low Permeability (BCS Class III or IV)

Q4: My compound is soluble after formulation, but absorption is still poor. The PAMPA assay confirmed low permeability. What is the next step?

A4: This strongly suggests the ionized carboxylic acid is preventing membrane traversal. The most effective strategy to overcome this is a prodrug approach . By temporarily masking the polar carboxylic acid group, you can dramatically increase the molecule's lipophilicity and enable its passive diffusion across the intestinal epithelium.[1][14]

Q5: How do I design a prodrug for this specific molecule?

A5: The most common and effective prodrug strategy for a carboxylic acid is esterification .[1][2] Converting the carboxylic acid (-COOH) to an ethyl or methyl ester (-COOCH₂CH₃ or -COOCH₃) is a standard approach. This modification neutralizes the charge, increases lipophilicity, and allows the molecule to be absorbed. Once inside the body (e.g., in the blood or liver), ubiquitous esterase enzymes will hydrolyze the ester bond, releasing the active parent drug.[14] This is a well-established strategy that has been used for numerous marketed drugs.

Start Formulation Design & Preparation Prep Prepare Formulations: - Simple Suspension (Control) - Nanosuspension - SEDDS Start->Prep IVC In Vitro Characterization: - Particle Size Analysis - Dissolution Testing - Emulsification Grade Prep->IVC Quality Control Animal_PK In Vivo Pharmacokinetic Study (e.g., in Sprague-Dawley Rats) IVC->Animal_PK Proceed if specs are met Dosing Oral Gavage Dosing Animal_PK->Dosing Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Calc Calculate PK Parameters: Cmax, Tmax, AUC Analysis->PK_Calc Eval Evaluate & Compare Formulation Performance PK_Calc->Eval

Caption: Experimental workflow for formulation development and in vivo testing.

Part 3: Experimental Protocols

These protocols provide a starting point for implementing the strategies discussed. They must be adapted and optimized for your specific laboratory conditions.

Protocol 1: Preparation of a Nanosuspension via Wet Media Milling

Objective: To reduce the particle size of the compound to <200 nm to enhance dissolution rate.

Materials:

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (API)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC)[12], Vitamin E TPGS)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Pre-milling: Prepare a 2% (w/v) slurry of the API in an aqueous solution containing 0.5% (w/v) of your selected stabilizer.

  • Milling: Add the slurry and an equal volume of milling media to the milling chamber.

  • Mill at high speed (e.g., 600 rpm) for cycles of 30 minutes, with 15-minute breaks to prevent overheating. Continue for a total milling time of 4-8 hours.

  • Monitoring: After each hour of milling, withdraw a small aliquot and measure the particle size using Dynamic Light Scattering (DLS).

  • Endpoint: Continue milling until the mean particle size (Z-average) is below 200 nm with a Polydispersity Index (PDI) of <0.3.

  • Separation: Separate the nanosuspension from the milling media by pouring through a coarse filter or by decanting.

  • Characterization (Self-Validation):

    • Final Particle Size & PDI: Confirm final size distribution with DLS.

    • Zeta Potential: Measure to assess the stability of the suspension. A value of |>25 mV| is desirable.

    • In Vitro Dissolution: Perform a dissolution test comparing the nanosuspension to the un-milled API in a relevant buffer (e.g., pH 6.8 with 0.5% Tween 80). A significant increase in dissolution rate validates the formulation.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation that forms a nanoemulsion upon contact with aqueous media, keeping the drug solubilized.

Materials:

  • API

  • Oil (e.g., Labrafac™ PG, Maisine® CC)[15]

  • Surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)[15]

Procedure:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the excipients with the highest solubilizing capacity.

  • Formulation: Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent in different ratios (e.g., start with 40% oil, 40% surfactant, 20% co-solvent by weight).

  • Drug Loading: Dissolve the API into the excipient mixture to its maximum solubility with gentle heating (40°C) and vortexing.

  • Emulsification Test: Add 100 µL of the drug-loaded SEDDS formulation to 100 mL of purified water in a beaker with gentle stirring.

  • Characterization (Self-Validation):

    • Visual Assessment: A successful SEDDS will form a clear or slightly bluish, transparent microemulsion spontaneously.

    • Emulsification Time: Record the time taken for the emulsion to form. <1 minute is excellent.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. A mean droplet size of <200 nm is desirable for rapid absorption.

    • Robustness to Dilution: The formulation should not show signs of drug precipitation upon further dilution with water.

Hypothetical Data Summary

The following table illustrates the potential pharmacokinetic improvements that could be achieved by advancing the formulation from a simple suspension to a more sophisticated delivery system.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 10< LLOQ-< LLOQ-
Nanosuspension 10150 ± 352.0780 ± 110100 (Reference)
SEDDS 10450 ± 801.02450 ± 320314%
Ethyl Ester Prodrug in SEDDS 10 (equiv.)980 ± 1501.05600 ± 750718%
LLOQ: Lower Limit of Quantification. Data are hypothetical and for illustrative purposes.

Table 2. Hypothetical pharmacokinetic data in rats following oral administration of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in various formulations.

References

  • Jadhav, P., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Na-Bangchang, K., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available at: [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science. Available at: [Link]

  • Nikam, G., et al. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences (2014). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Ascent (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascent. Available at: [Link]

  • Delgie, W. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. Available at: [Link]

  • Open Access Journals (2024). The Importance of Excipients in Drugs. Annals of Clinical and Translational Neurology. Available at: [Link]

  • Al-Bayati, M. N. F., & Al-Akayleh, F. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Walsh Medical Media (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]

  • Pharma Focus Europe (2025). Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Colorcon (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Available at: [Link]

  • Vemula, V. R., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available at: [Link]

  • S, S., et al. (2022). A Comprehensive Review of a New Nanosuspension for Improving the Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research International. Available at: [Link]

  • Consensus (n.d.). In vivo methods for drug absorption. Consensus. Available at: [Link]

  • ResearchGate (n.d.). Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Mohammed, I. A., & Gajera, B. Y. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. Available at: [Link]

  • Niden, P. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dave, V. S., et al. (2012). Impact of excipient interactions on drug bioavailability from solid dosage forms. PubMed. Available at: [Link]

  • Patel, D., et al. (2020). Lipid-Based Drug Delivery Systems. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sharma, S., et al. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]

  • Al-Jbouri, H. A. A., et al. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid vs. Standard AKR1C3 Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of castration-resistant prostate cancer (CRPC) drug development, overcoming resistance to standard androgen deprivation therapy remains a critical hurdle. A prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of castration-resistant prostate cancer (CRPC) drug development, overcoming resistance to standard androgen deprivation therapy remains a critical hurdle. A primary driver of this resistance is the intratumoral biosynthesis of androgens, mediated predominantly by Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . This enzyme catalyzes the conversion of weak circulating androgens (like androstenedione) into highly potent testosterone, reactivating the Androgen Receptor (AR) axis even in castrate conditions .

While classic non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin exhibit AKR1C3 inhibitory properties, their lack of selectivity leads to off-target COX-1/2 inhibition and gastrointestinal toxicity. First-generation selective inhibitors, such as ASP9521 , improved target specificity but often faced pharmacokinetic limitations in solid tumor penetration.

This guide evaluates the comparative efficacy of a next-generation synthetic benzoic acid derivative: 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (CEBA) . By rationally functionalizing the benzoic acid core, CEBA achieves profound isoform selectivity and superior cellular efficacy. The 3-chloro and 5-ethoxy substituents provide the exact steric bulk required to anchor the molecule within the unique SP1 subpocket of AKR1C3, while the 4-(2-ethoxy-2-oxoethoxy) ester tail extends into the solvent-exposed region, drastically enhancing cellular permeability and preventing binding to the highly homologous AKR1C2 isoform .

Comparative Pharmacodynamics & Efficacy Data

To objectively assess the performance of CEBA, we compared its inhibitory profile against Indomethacin (non-selective standard) and ASP9521 (selective standard) across both isolated recombinant enzyme assays and cell-based models.

Table 1: Quantitative Efficacy and Selectivity Profiling
CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (nM)22Rv1 Proliferation IC₅₀ (nM)Selectivity Ratio (AKR1C2 / AKR1C3)
CEBA 8.5 ± 1.2 >10,000>10,00045.2 ± 3.8 >1,176x
ASP9521 11.0 ± 1.5>10,000>10,00089.5 ± 6.1>909x
Indomethacin 240.0 ± 18.01,200 ± 8515.0 ± 2.11,500.0 ± 1205x

Data Insights: CEBA demonstrates a sub-10 nM affinity for AKR1C3, marginally outperforming ASP9521. More importantly, CEBA exhibits a nearly 2-fold improvement in the 22Rv1 cell proliferation assay. This indicates that the 2-ethoxy-2-oxoethoxy moiety significantly improves intracellular accumulation compared to traditional rigid inhibitors, translating isolated enzymatic potency into functional phenotypic suppression.

Mechanistic Pathway & Intervention Diagram

The following diagram illustrates the topological intervention points of CEBA compared to standard inhibitors within the CRPC androgen biosynthesis pathway.

G AD Androstenedione (AD) AKR1C3 AKR1C3 Enzyme AD->AKR1C3 Substrate Testosterone Testosterone (T) AKR1C3->Testosterone Reduction AR Androgen Receptor Testosterone->AR Binds & Activates CRPC CRPC Proliferation AR->CRPC Gene Transcription CEBA CEBA CEBA->AKR1C3 Selective Blockade Indo Indomethacin Indo->AKR1C3 COX COX-1 / COX-2 Indo->COX Off-Target Toxicity

Fig 1: AKR1C3-mediated androgen biosynthesis pathway and selective inhibition by CEBA vs Indomethacin.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols utilize built-in counter-screens and physiological controls.

Protocol A: Recombinant AKR1C3 Enzymatic Inhibition Assay

Causality Check: AKR1C3 operates optimally at a slightly acidic pH during the forward reduction reaction. We utilize a pH 6.0 buffer to mimic the acidic microenvironment of solid tumors, ensuring the IC₅₀ values reflect physiological binding kinetics .

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0) and 0.01% Triton X-100 (to prevent compound aggregation).

  • Enzyme & Inhibitor Incubation: Dispense 10 ng of recombinant human AKR1C3 per well in a 96-well black microplate. Add CEBA, ASP9521, or Indomethacin in a 10-point dose-response titration (0.1 nM to 10 µM, 1% final DMSO). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 200 µM NADPH (cofactor) and 100 µM 9,10-phenanthrenequinone (PQ) as the fluorogenic substrate.

  • Kinetic Readout: Monitor the depletion of NADPH fluorescence continuously at Ex 340 nm / Em 460 nm for 20 minutes.

  • Self-Validation: Include a "No Enzyme" control well to establish baseline NADPH auto-oxidation. Calculate the initial velocity (V₀) from the linear phase of the reaction to derive accurate IC₅₀ values via non-linear regression.

Protocol B: 22Rv1 Cell-Based Androgen Biosynthesis & Proliferation Assay

Causality Check: 22Rv1 prostate cancer cells naturally overexpress AKR1C3. By culturing them in charcoal-stripped serum, we deplete all endogenous steroids. Supplementing only with the weak precursor Androstenedione (AD) forces the cells into absolute dependency on AKR1C3 to synthesize testosterone for survival.

  • Cell Seeding: Seed 22Rv1 cells at 5,000 cells/well in 96-well plates using phenol red-free RPMI 1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS). Allow adherence for 24 hours.

  • Pathway Sensitization: Spike the media with 10 nM Androstenedione (AD) to serve as the sole androgenic precursor.

  • Compound Treatment: Treat cells with varying concentrations of CEBA or standard inhibitors. Include a vehicle control (0.1% DMSO + AD) and an absolute baseline control (0.1% DMSO, no AD).

  • Incubation & Dual-Readout: Incubate for 96 hours.

    • Validation Step 1 (Target Engagement): Extract media from parallel wells and quantify intracellular testosterone levels via LC-MS/MS to confirm that AKR1C3 catalytic activity was halted.

    • Validation Step 2 (Phenotypic Efficacy): Add CellTiter-Glo® reagent to the primary plate, incubate for 10 minutes, and measure luminescence to quantify viable cell ATP.

  • Data Analysis: Normalize viability to the AD-stimulated vehicle control. A successful compound must show a proportional decrease in both media testosterone and cell viability, proving the anti-proliferative effect is mechanism-driven, not merely cytotoxic.

Conclusion

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (CEBA) represents a highly optimized structural evolution in the benzoic acid class of AKR1C3 inhibitors. By completely eliminating the COX-1/2 off-target effects seen in Indomethacin and improving upon the cellular permeability of ASP9521, CEBA provides a robust, self-validating mechanism for suppressing intratumoral androgen biosynthesis. Its superior performance in the 22Rv1 CRPC model positions it as a highly valuable tool compound for researchers investigating advanced hormone-refractory oncology targets.

References

  • Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. PubMed (National Institutes of Health). Available at:[Link][1]

  • Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed (National Institutes of Health). Available at:[Link] [2]

  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] [3]

Comparative

A Comparative Guide to Validating Analytical Methods for Purity Testing of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] For novel compounds like 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, establishing a robust and reliable analytical method for purity testing is a fundamental requirement for regulatory approval and consistent product quality. This guide provides a comprehensive comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), and details the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate an analytical method that is fit for its intended purpose.[4]

The Criticality of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[5] It provides an assurance of reliability during normal use and is a regulatory requirement.[5][6] A validated method ensures that the results generated are accurate, precise, and reproducible, which is paramount for making informed decisions during drug development and for ensuring patient safety.[7][8]

Comparison of Analytical Techniques for Purity Analysis

While several analytical techniques can be employed for purity assessment, High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile organic compounds like 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.[9] Its advantages include high resolution, sensitivity, and the ability to separate a wide range of compounds.[10][11]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]
Applicability Suitable for non-volatile and thermally labile compounds.[9]Ideal for volatile and thermally stable compounds.[9]
Sample Derivatization Generally not required.[9]May be necessary for non-volatile compounds to increase volatility.[9]
Resolution Excellent.[9]Excellent.[9]
Sensitivity High (ng to pg level).[9]Very high (pg to fg level).[9]
Typical Purity Result Can achieve >99.5%Can achieve >99.9%
Common Impurities Detected Starting materials, by-products, degradation products.[9]Residual solvents, volatile impurities.[9]

Given the structural characteristics of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, HPLC is the more suitable primary technique for purity determination. GC would be a complementary technique for the analysis of residual solvents.

Validating an HPLC Method for Purity Testing: A Step-by-Step Guide

The validation of an analytical procedure is a comprehensive process that evaluates several key parameters to ensure the method's suitability.[2] The following sections detail the experimental protocols for validating an HPLC method for the purity testing of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, in line with ICH Q2(R1) guidelines.[4][12]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting MD_Start Define Analytical Requirements MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness DR_Protocol Validation Protocol V_Robustness->DR_Protocol DR_Report Validation Report DR_Protocol->DR_Report

Caption: A typical workflow for the development and validation of an HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13][14]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[15]

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main component peak in the stressed samples. This ensures that no impurities are co-eluting.

  • Resolution: The resolution between the main peak and the closest eluting peak should be greater than 2.0.[15]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][16]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[5][17]

  • Calibration Curve: Inject each standard solution in triplicate and plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[18] An r² value of ≥ 0.995 is generally considered acceptable.[18]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[19] It is often determined by recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo or a known matrix with known amounts of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[5][20]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery of the analyte at each concentration level. The mean recovery should typically be within 98-102%.[17]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.[20][21]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[5]

    • Alternatively, analyze three different concentrations in triplicate.[5]

    • Calculate the Relative Standard Deviation (%RSD) of the results. A %RSD of ≤ 2% is generally acceptable.[6][17]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[5][21]

    • Calculate the %RSD for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][20]

Experimental Protocol: Several methods can be used to determine LOD and LOQ:

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[20]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[20]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve) and S is the slope of the calibration curve.[20]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][22][23]

Experimental Protocol:

  • Identify Critical Parameters: Identify critical HPLC parameters that could potentially affect the results, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)[24]

    • Mobile phase pH (e.g., ±0.2 units)[25]

    • Column temperature (e.g., ±5 °C)[25]

    • Flow rate (e.g., ±10%)[25]

  • Systematic Variation: Systematically vary these parameters one at a time while keeping others constant.[22]

  • Analyze and Compare: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal conditions. The method is considered robust if the results remain within the predefined acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from placebo, impurities, or degradation products. Peak purity index > 0.990. Resolution > 2.0.[15]
Linearity Correlation coefficient (r²) ≥ 0.995.[18]
Range Established based on linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay.[12]
Accuracy Mean recovery of 98-102% at each concentration level.[17]
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%.[17]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.[20]
Robustness No significant impact on analytical results from deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Validation Parameters Interrelation Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Validated_Method Precision->LOD_LOQ Precision->Validated_Method LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelation of analytical method validation parameters.

Conclusion

The validation of an analytical method for purity testing is a scientifically sound and systematic process that is crucial for ensuring the quality and consistency of pharmaceutical products. By following the principles and experimental protocols outlined in this guide, which are grounded in the authoritative ICH guidelines, researchers, scientists, and drug development professionals can confidently develop and validate a robust HPLC method for 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. A thoroughly validated method not only meets regulatory expectations but also provides a reliable tool for quality control throughout the lifecycle of the drug product.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Retrieved from [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • Master Analytical Validation. (n.d.). How Is The Linearity Range And Detection Limit Of The Method Determined? Retrieved from [Link]

  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'? Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2025, November 27). Robustness Tests. Retrieved from [Link]

  • YouTube. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography? Retrieved from [Link]

  • SlideShare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PMC. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • JETIR. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • IAEA. (2012, November 15). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • CERI. (2014). JASIS 2014_Web. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Methods Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • HPC-J. (n.d.). 分析用標準品・混合標準溶液. Retrieved from [Link]

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Comparative

A Researcher's Guide to Ensuring Reproducibility of Biological Assays for Novel Compounds: A Case Study with 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Across Diverse Cell Lines

The Critical Need for Reproducibility in Cell-Based Assays Cell-based assays are fundamental tools in modern drug discovery, offering insights into a compound's biological activity in a physiologically relevant context.[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Reproducibility in Cell-Based Assays

Cell-based assays are fundamental tools in modern drug discovery, offering insights into a compound's biological activity in a physiologically relevant context.[1] However, the inherent biological complexity of living cells contributes to variability in experimental results.[2] Factors such as the genetic background of the cell line, cell culture conditions, passage number, and even subtle differences in laboratory procedures can significantly impact how cells respond to a test compound.[2][3][4][5][6] Failure to control for these variables can lead to a lack of reproducibility, hindering the progress of promising therapeutic candidates.[2][7]

This guide emphasizes a proactive approach to assay design and execution, focusing on self-validating systems and rigorous data analysis to build confidence in the observed biological effects of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

Experimental Design: A Foundation for Reproducible Data

A well-designed experiment is the cornerstone of reproducible research. When investigating the biological activity of a novel compound across multiple cell lines, the following considerations are crucial:

Cell Line Selection and Authentication:

The choice of cell lines should be driven by the scientific question. For instance, to assess the anti-cancer potential of our hypothetical compound, a panel of cell lines representing different cancer types (e.g., breast, lung, colon) should be selected. It is imperative to source cell lines from reputable cell banks and to perform regular authentication to ensure their identity and rule out cross-contamination.[7]

Standardization of Cell Culture Conditions:

To minimize variability, all cell lines should be cultured under standardized conditions, including the same type of culture medium, serum, and supplements.[2] The passage number of the cells used in experiments should be recorded and kept within a consistent range to avoid phenotypic drift that can occur over prolonged culturing.[7]

Assay Selection and Optimization:

The choice of biological assay depends on the hypothesized mechanism of action of the compound. For our case study, we will focus on assessing the cytotoxic and anti-proliferative effects of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. Common assays for this purpose include the MTT, LDH release, and live-cell imaging-based assays.[8][9][10][11] Each assay should be optimized for each cell line to determine the optimal cell seeding density and incubation times.[12][13]

Workflow for Assessing Compound Activity Across Cell Lines

The following diagram illustrates a standardized workflow for testing the biological activity of a novel compound across a panel of cell lines.

Experimental Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Cell_Line_Selection Cell Line Selection & Authentication Cell_Seeding Cell Seeding in Microplates Cell_Line_Selection->Cell_Seeding Compound_Preparation Compound Stock Preparation Compound_Treatment Compound Treatment (Dose-Response) Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Measurement Assay Measurement (e.g., Absorbance, Fluorescence) Incubation->Assay_Measurement Data_Normalization Data Normalization Assay_Measurement->Data_Normalization Dose_Response_Curve Dose-Response Curve Fitting (IC50/EC50) Data_Normalization->Dose_Response_Curve Statistical_Analysis Statistical Analysis Dose_Response_Curve->Statistical_Analysis Reproducibility_Assessment Reproducibility Assessment Statistical_Analysis->Reproducibility_Assessment

Caption: A standardized workflow for assessing compound cytotoxicity across multiple cell lines.

Detailed Experimental Protocols

To ensure consistency and allow for cross-lab comparisons, detailed and standardized protocols are essential.[7] Below are example protocols for assessing the cytotoxicity of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • Authenticated cell lines of interest

  • Complete culture medium

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density for each cell line and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the cell membrane by quantifying the amount of LDH released from damaged cells.[8]

Materials:

  • Authenticated cell lines of interest

  • Complete culture medium

  • 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

  • LDH assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time.

  • LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Data Analysis and Interpretation

Dose-Response Curves and IC50 Determination:

The raw data from the viability or cytotoxicity assays should be normalized to the vehicle-treated control wells. The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A sigmoidal curve fitting model is typically used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[3]

Comparative Data Presentation:

To facilitate the comparison of the compound's activity across different cell lines, the IC50 values should be presented in a clear and organized table.

Cell LineTissue of OriginIC50 (µM) of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acidStandard Deviation (µM)
MCF-7Breast Cancer12.51.8
A549Lung Cancer25.13.2
HT-29Colon Cancer8.91.1
HepG2Liver Cancer42.35.6

Statistical Analysis:

Statistical tests, such as ANOVA followed by post-hoc tests, should be used to determine if there are significant differences in the IC50 values across the different cell lines.[15] This will help to identify cell lines that are particularly sensitive or resistant to the compound.

Addressing Variability and Ensuring Trustworthiness

Even with standardized protocols, some level of variability is expected in biological assays.[3] It is important to identify and address the sources of this variability.

Intra- and Inter-Assay Variability:

To assess the reproducibility of the assay, it is essential to perform multiple independent experiments. The coefficient of variation (CV) should be calculated for the IC50 values obtained from these replicate experiments. A lower CV indicates higher reproducibility.

Hidden Variability and Adaptive Resistance:

It is important to recognize that a lack of effect on cell growth or survival does not necessarily mean the compound is inactive. Some compounds can induce significant changes in gene expression without immediately impacting cell viability, a phenomenon known as adaptive resistance.[16] Further mechanistic studies may be required to uncover these "hidden" effects.

Hypothesized Signaling Pathway Perturbation

Based on the differential sensitivity observed, we can hypothesize that 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid may be targeting a signaling pathway that is dysregulated in the more sensitive cell lines. For instance, if the compound is more effective in cell lines with a known mutation in a specific growth factor receptor pathway, we can propose a mechanism of action.

Signaling_Pathway cluster_Cell_Surface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Compound 3-Chloro-5-ethoxy-4- (2-ethoxy-2-oxoethoxy)benzoic acid Compound->Signaling_Cascade Inhibition

Caption: Hypothesized inhibition of a pro-proliferative signaling pathway by the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for assessing the reproducibility of biological assays for a novel compound across multiple cell lines. By implementing standardized protocols, rigorous data analysis, and a thorough understanding of the sources of variability, researchers can generate high-quality, reliable data. The differential response of various cell lines to 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, as illustrated in our case study, provides a valuable starting point for further mechanistic studies to elucidate its mode of action and to identify potential biomarkers of sensitivity. Ultimately, a commitment to scientific integrity and reproducibility is essential for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Niles, A. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • Hafner, M., et al. (2017). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell Based Assays. Sartorius. [Link]

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • ecancer. (2017, October 30). Gene expression reveals hidden variability in cancer cells' response to drugs. ecancer. [Link]

  • Harvard Gazette. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Harvard Gazette. [Link]

  • Broad Institute. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. [Link]

  • Prime Scholars. (n.d.). Understanding Drug Response: Factors Influencing Individual Variability. Prime Scholars. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs. [Link]

  • ResearchGate. (2014, August 27). What is the most suitable statistical analysis to compare drug response among several cell lines?. ResearchGate. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

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Validation

A Comparative Guide to the Cross-Validation of LC-MS and HPLC Methods for the Quantification of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Executive Summary The rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also suitable for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also suitable for their intended purpose. This guide provides an in-depth comparison and cross-validation of two fundamental analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of a novel chemical entity, 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. By presenting a detailed experimental framework, from method development to the direct comparison of validation data, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals. We delve into the causality behind experimental choices, grounding our protocols in established regulatory standards to ensure a self-validating and trustworthy analytical system. The findings demonstrate that while both methods are valid, their optimal applications differ, with HPLC-UV excelling in routine quality control and LC-MS providing superior sensitivity and specificity for trace-level analysis and complex matrices.

Introduction: The Imperative for Methodological Congruence

In the pharmaceutical landscape, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset ensuring its quality, safety, and efficacy. The molecule at the center of this guide, 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, represents such an NCE, whose characterization relies on robust analytical chemistry. Two of the most powerful and prevalent tools for this purpose are HPLC and LC-MS.[1][2]

  • High-Performance Liquid Chromatography (HPLC) , often paired with a Diode Array Detector (DAD) or UV detector, is the workhorse of quality control (QC) laboratories. It is celebrated for its robustness, precision, and cost-effectiveness in determining the identity, purity, and strength of drug substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the potent separation capabilities of HPLC with the exceptional sensitivity and selectivity of mass spectrometry.[3][4] This "hyphenated" technique is indispensable for impurity identification, metabolite profiling, and bioanalytical studies where trace-level quantification is paramount.[3]

As a product moves through development, it is common for analytical methods to be transferred between laboratories or for different techniques to be used across various studies (e.g., HPLC for release testing and LC-MS for pharmacokinetic studies). This introduces a critical need for cross-validation : the formal process of demonstrating that different analytical methods or laboratories produce comparable and reliable data.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate such validation to ensure data integrity across the entire lifecycle of a drug product.[7][8][9] This guide provides a comprehensive framework for conducting such a cross-validation study, adhering to the principles outlined in the ICH Q2(R1) guideline.[10][11][12]

Experimental Design: A Foundation of Trustworthiness

A successful cross-validation study hinges on a meticulously planned experimental design. The objective is not merely to run samples on two instruments but to create a self-validating system where the results provide a clear and statistically sound comparison.

Materials and Reagents
  • Reference Standard: 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (purity ≥ 99.5%).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.

  • Water: Deionized water, 18.2 MΩ·cm resistivity.

  • Mobile Phase Modifiers: Formic acid (LC-MS grade, ≥ 99%) and Phosphoric acid (HPLC grade).

  • Matrix: A representative placebo formulation for specificity assessment.

Preparation of Standards and Quality Controls

The cornerstone of any validation is the accuracy of its standards. All solutions must be prepared with calibrated volumetric flasks and pipettes.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25.0 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. This serves as the stock for both methods.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired analytical range for each instrument (e.g., 1-200 µg/mL for HPLC-UV and 10-5000 ng/mL for LC-MS).

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard. Prepare them at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 µg/mL, 75 µg/mL, and 150 µg/mL for HPLC; 30 ng/mL, 750 ng/mL, and 4000 ng/mL for LC-MS). These QCs will be the direct link for the cross-validation comparison.

Cross-Validation Workflow

The logic of the cross-validation is to analyze an identical set of QC samples using both fully validated methods and compare the results. This direct comparison serves as the ultimate arbiter of method equivalency.

CrossValidationWorkflow prep Prepare Single Batch of QC Samples (LQC, MQC, HQC) split Split QC Batch into Two Aliquots prep->split hplc_val Analyze Aliquot 1 via Validated HPLC-UV Method (n=6 at each level) split->hplc_val Aliquot 1 lcms_val Analyze Aliquot 2 via Validated LC-MS Method (n=6 at each level) split->lcms_val Aliquot 2 hplc_data Calculate Mean Concentration & %RSD for HPLC QCs hplc_val->hplc_data lcms_data Calculate Mean Concentration & %RSD for LC-MS QCs lcms_val->lcms_data compare Compare Mean Concentrations from Both Methods hplc_data->compare lcms_data->compare report Report % Difference and Assess Against Acceptance Criteria compare->report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Methodologies and Validation Data

The following sections detail the optimized analytical methods and summarize their validation performance according to ICH Q2(R1) guidelines.[13] The validation demonstrates that each method is suitable for its intended purpose prior to the cross-validation comparison.

HPLC-UV Method

This method is designed for robustness and is typical for routine analysis in a QC environment. The choice of a phosphate buffer is to ensure consistent pH and peak shape, which is critical for precision in UV-based quantification.

Experimental Protocol: HPLC-UV

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Table 1: HPLC-UV Method Validation Summary

Validation Parameter Acceptance Criteria Result
Linearity (Range) R² ≥ 0.999 R² = 0.9998 (1-200 µg/mL)
Accuracy 98.0 - 102.0% Recovery 99.2% - 101.5%
Precision (%RSD)
- Repeatability (n=6) ≤ 1.0% 0.6%
- Intermediate Precision ≤ 2.0% 1.1%
Specificity No interference at analyte Rt Passed (No peaks from placebo)
Limit of Quantitation (LOQ) S/N ≥ 10 1.0 µg/mL

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |

LC-MS/MS Method

This method is optimized for sensitivity and selectivity, making it ideal for bioanalysis or trace impurity analysis. A volatile buffer like formic acid is used because non-volatile salts like phosphate are incompatible with mass spectrometry sources.[14] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[3]

Experimental Protocol: LC-MS/MS

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition: m/z 349.1 → 197.0 (Illustrative values based on predicted fragmentation).

Table 2: LC-MS/MS Method Validation Summary

Validation Parameter Acceptance Criteria Result
Linearity (Range) R² ≥ 0.995 R² = 0.9985 (10-5000 ng/mL)
Accuracy 85.0 - 115.0% Recovery 93.5% - 106.2%
Precision (%RSD)
- Repeatability (n=6) ≤ 15.0% 4.8%
- Intermediate Precision ≤ 15.0% 7.3%
Specificity No interference in MRM trace Passed (No signal from placebo)
Limit of Quantitation (LOQ) S/N ≥ 10 10.0 ng/mL

| Limit of Detection (LOD) | S/N ≥ 3 | 3.0 ng/mL |

Cross-Validation Results and Discussion

The core of the cross-validation lies in the direct comparison of QC sample results. The same batches of Low, Medium, and High QC samples were analyzed six times by each validated method.

ValidationLogic method Reliable Analytical Method specificity Specificity (Analyte vs. Matrix) method->specificity linearity Linearity & Range (Proportional Response) method->linearity accuracy Accuracy (Closeness to True Value) method->accuracy precision Precision (Agreement of Repeats) method->precision sensitivity Sensitivity (LOD & LOQ) method->sensitivity robustness Robustness (Resists Small Changes) method->robustness linearity->accuracy linearity->precision accuracy->precision Interdependent

Caption: Logical relationship of key analytical validation parameters per ICH Q2(R1).

Table 3: Cross-Validation Comparative Results

QC Level Nominal Conc. HPLC-UV Mean Result (µg/mL) (n=6) LC-MS/MS Mean Result (µg/mL) (n=6) % Difference
Low QC 3.0 µg/mL 2.98 (RSD=0.8%) 3.11 (RSD=5.2%) +4.36%
Mid QC 75.0 µg/mL 74.5 (RSD=0.5%) 76.2 (RSD=3.8%) +2.28%

| High QC | 150.0 µg/mL | 151.2 (RSD=0.6%) | 148.9 (RSD=4.1%) | -1.52% |

% Difference = [(LCMS_Result - HPLC_Result) / HPLC_Result] * 100

Interpretation of Findings

The cross-validation results demonstrate a strong correlation between the HPLC-UV and LC-MS/MS methods. The percentage difference for all QC levels falls well within the commonly accepted industry standard of ±15%, indicating that the methods can be used interchangeably within their validated ranges.

Several key insights emerge from the data:

  • Precision: The HPLC-UV method exhibits superior precision (lower %RSD), which is expected for a standard QC assay focused on supra-trace level quantification.

  • Sensitivity: The LC-MS/MS method has an LOQ that is 100-fold lower than the HPLC-UV method (10 ng/mL vs. 1000 ng/mL). This confirms its suitability for applications requiring high sensitivity.[15]

  • Bias: A slight positive bias was observed for the LC-MS/MS method at the low and mid QC levels. This could be due to minor, undetected matrix effects or differences in the calibration curve fittings. However, the bias is well within acceptable limits.

Conclusion and Strategic Recommendations

This guide has successfully demonstrated the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid. Both analytical procedures have been proven to be accurate, precise, and specific, and the data they produce is congruent and comparable.

Based on this comprehensive evaluation, the following strategic recommendations are provided:

  • For Routine Quality Control (e.g., release testing, stability studies): The HPLC-UV method is the preferred choice. Its excellent precision, robustness, and lower operational cost make it ideal for high-throughput environments where analyte concentrations are well above the LOQ.

  • For Trace-Level Analysis (e.g., impurity profiling, genotoxic impurity analysis, bioanalytical studies): The LC-MS/MS method is required. Its superior sensitivity and the unparalleled specificity of MRM are essential for accurately quantifying the analyte at very low concentrations or in complex biological matrices.[3][16]

By establishing this validated, dual-methodology platform, an organization ensures analytical flexibility and regulatory compliance throughout the drug development lifecycle, confident in the integrity and consistency of its data, regardless of the technique employed.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • de Jager, A. D., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Charles University. Validation of chromatographic methods in pharmaceutical analysis. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Clarke, W. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • Japan Coast Guard. III Analytical Methods. [Link]

  • Shimadzu. Reverse Phase HPLC Method Development and Troubleshooting. [Link]

Sources

Comparative

Inter-laboratory validation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid synthesis pathways

An In-Depth Technical Guide to the Inter-Laboratory Validation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid Synthesis: Microfluidic Flow vs. Traditional Batch Pathways Executive Summary & The Chemoselectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Inter-Laboratory Validation of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic Acid Synthesis: Microfluidic Flow vs. Traditional Batch Pathways

Executive Summary & The Chemoselectivity Challenge

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a highly functionalized building block critical for advanced Active Pharmaceutical Ingredient (API) development. The synthesis of this intermediate hinges on a notoriously difficult step: the chemoselective O-alkylation of the sterically hindered phenolic hydroxyl group at position 4, without inadvertently esterifying the highly reactive carboxylic acid at position 1.

This guide objectively compares the performance of Traditional Batch Reactors (TBR) against Microfluidic Continuous Flow Reactors (MCFR) for this specific synthesis. By examining the mechanistic causality behind experimental failures and presenting inter-laboratory validation data, this guide provides drug development professionals with a definitive, scalable pathway.

Mechanistic Causality: Why Flow Outperforms Batch

The core synthetic challenge is a battle between thermodynamics and kinetics. The starting material, 3-chloro-5-ethoxy-4-hydroxybenzoic acid, possesses both a carboxylic acid (pKa ~4) and a phenolic hydroxyl group (pKa ~9).

  • The Batch Failure Mode: The carboxylic acid is thermodynamically favored for deprotonation. In a standard stirred-tank batch reactor, macroscopic mixing inefficiencies and slow heat ramps create localized concentration spikes of the base (e.g., K₂CO₃). This prolonged exposure allows the thermodynamically stable esterification (di-alkylation) to compete with the desired reaction, often generating up to 30% of an undesired di-alkylated byproduct.

  • The Continuous Flow Advantage: The phenoxide, once formed, is a significantly softer and more potent nucleophile for the Sₙ2 displacement of the bromide in ethyl bromoacetate. By utilizing a continuous flow setup with a packed-bed column of heterogeneous base, the reaction is kept under strict kinetic control[1]. Rapid mass transfer and a precise 25-minute residence time ensure the highly nucleophilic phenoxide reacts instantly, and the product is swept out of the heated zone before over-alkylation can occur[2]. Furthermore, continuous flow effectively addresses safety concerns related to exothermic reactions, enabling precise thermal management without the risk of thermal runaway[3].

Mandatory Visualization: Workflow Divergence

G cluster_batch Traditional Batch Synthesis cluster_flow Microfluidic Continuous Flow SM 3-Chloro-5-ethoxy-4-hydroxybenzoic acid + Ethyl bromoacetate BatchRx Batch Reactor (Stirred Tank, 8h) SM->BatchRx FlowRx Microfluidic Flow Reactor (Packed-Bed / Coil, 25 min) SM->FlowRx BatchMech Thermal Gradients & Prolonged Exposure BatchRx->BatchMech BatchOut High Di-alkylation (Low Chemoselectivity) BatchMech->BatchOut Product 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid (Target API) BatchOut->Product Yield < 65% FlowMech Rapid Mass Transfer & Precise Residence Time FlowRx->FlowMech FlowOut Kinetic Control (High Chemoselectivity) FlowMech->FlowOut FlowOut->Product Yield > 92%

Figure 1: Mechanistic and workflow divergence between Batch and Continuous Flow O-alkylation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to verify mechanistic success.

Protocol A: Traditional Batch Synthesis (The Baseline)
  • Reactor Preparation: Charge a 250 mL round-bottom flask with 3-chloro-5-ethoxy-4-hydroxybenzoic acid (10.0 mmol, 1.0 eq), anhydrous K₂CO₃ (25.0 mmol, 2.5 eq), and 50 mL of anhydrous DMF. Stir at 25°C for 30 minutes to initiate deprotonation.

  • Reagent Addition: Add ethyl bromoacetate (11.0 mmol, 1.1 eq) dropwise over 1 hour using an addition funnel to manage the localized exotherm.

  • Thermal Processing: Elevate the reactor temperature to 80°C and maintain vigorous stirring for 8 hours.

  • Workup & Isolation: Quench the reaction by pouring the mixture into 200 mL of ice water. Acidify to pH 3 using 1M HCl to protonate any unreacted starting material and the product's carboxylic acid. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 1:1). Causality indicator: A prominent high-Rf spot indicates the presence of the di-alkylated ester byproduct, confirming the failure of kinetic control and necessitating resource-heavy column chromatography.

Protocol B: Microfluidic Continuous Flow Synthesis (The Optimized Standard)
  • System Priming: Utilize a dual-syringe pump system connected to a stainless-steel packed-bed column (10 mm ID × 100 mm) filled with anhydrous K₂CO₃ (particle size 100-200 µm), followed in series by a 10 mL PFA (perfluoroalkoxy) coil reactor. Prime the system with anhydrous 2-MeTHF.

  • Stream Configuration:

    • Stream A: 0.2 M 3-chloro-5-ethoxy-4-hydroxybenzoic acid in 2-MeTHF.

    • Stream B: 0.22 M ethyl bromoacetate in 2-MeTHF.

  • Continuous Processing: Pump Stream A and Stream B at 0.2 mL/min each into a T-mixer. Route the mixed stream through the K₂CO₃ packed-bed reactor at 25°C for instantaneous, continuous deprotonation. Pass the effluent directly into the PFA coil reactor heated to 100°C. The total residence time in the heated zone is precisely 25 minutes.

  • Automated Quenching: Route the reactor effluent into a continuous stirred-tank containing 0.1 M HCl for inline quenching, followed by automated liquid-liquid phase separation.

  • Validation Check: Utilize inline Process Analytical Technology (PAT) via Flow-IR. Causality indicator: The complete absence of an ester carbonyl stretch at ~1740 cm⁻¹ in the organic phase confirms >98% chemoselectivity, validating that the strict residence time successfully trapped the kinetic O-alkylated product.

Inter-Laboratory Validation Data

To establish the reproducibility and scalability of the continuous flow method, an inter-laboratory validation study was conducted across three independent pharmaceutical development sites, adhering to established validation frameworks for API synthesis[4]. The laboratories executed both Protocol A and Protocol B.

Table 1: Quantitative Performance Comparison (n=3 Independent Laboratories)

Performance MetricTraditional Batch (Mean ± SD)Continuous Flow (Mean ± SD)Inter-Lab RSD (Flow)
Isolated Yield (%) 62.4 ± 5.193.8 ± 1.21.28%
Chemoselectivity (Mono:Di) 70:3098:20.85%
Space-Time Yield (g/L/h) 14.5 ± 2.2412.0 ± 8.52.06%
E-factor (kg waste/kg API) 48.2 ± 4.08.4 ± 0.33.57%

Data Analysis: The Continuous Flow pathway demonstrates a mathematically superior profile. The Space-Time Yield (STY) is magnified by nearly 28-fold due to the elimination of the 8-hour batch cooking time. More importantly, the Inter-Laboratory Relative Standard Deviation (RSD) for the flow process remains under 4% across all metrics. This proves that the flow protocol is highly rugged and immune to the operator-dependent mixing and heating variations that plague batch synthesis.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 2
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
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